molecular formula C10H12ClNO2 B1280336 Tert-butyl 2-chloronicotinate CAS No. 232951-83-6

Tert-butyl 2-chloronicotinate

Cat. No.: B1280336
CAS No.: 232951-83-6
M. Wt: 213.66 g/mol
InChI Key: BKRYJISKTILWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-chloronicotinate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYJISKTILWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458342
Record name TERT-BUTYL 2-CHLORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232951-83-6
Record name TERT-BUTYL 2-CHLORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-chloropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatility of Tert-butyl 2-chloronicotinate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic applications of tert-butyl 2-chloronicotinate, a pivotal building block in the construction of complex molecular architectures. This document outlines its utility in key cross-coupling reactions, providing detailed experimental protocols and quantitative data to facilitate its application in pharmaceutical and materials science research.

This compound has emerged as a valuable and versatile intermediate in organic synthesis. Its unique electronic and steric properties, conferred by the electron-withdrawing pyridine ring, the sterically demanding tert-butyl ester, and the reactive chloro-substituent, make it an ideal substrate for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This guide details its application in three of the most significant palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. This compound serves as an excellent electrophilic partner in these reactions, readily coupling with a wide range of aryl and heteroaryl boronic acids to produce substituted bipyridine derivatives, which are prevalent motifs in numerous biologically active compounds.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285
22-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane1001692
32-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102478
42-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85
Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol is a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid and can be adapted for this compound.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling reactant1 Tert-butyl 2-chloronicotinate pd_intermediate1 Oxidative Addition Intermediate reactant1->pd_intermediate1 Oxidative Addition reactant2 Ar-B(OH)₂ pd_intermediate2 Transmetalation Intermediate reactant2->pd_intermediate2 Transmetalation catalyst Pd(0)Ln catalyst->pd_intermediate1 base Base base->reactant2 product Tert-butyl 2-(aryl)nicotinate pd_intermediate1->pd_intermediate2 pd_intermediate2->catalyst Catalyst Regeneration pd_intermediate2->product Reductive Elimination

Suzuki-Miyaura Coupling Catalytic Cycle.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes. This compound can be effectively coupled with terminal alkynes under palladium/copper catalysis to yield tert-butyl 2-(alkynyl)nicotinates, which are valuable precursors for a variety of heterocyclic compounds and conjugated materials. Microwave-assisted protocols have been shown to significantly accelerate these reactions.

Quantitative Data for Microwave-Assisted Sonogashira Coupling of Halo-pyridines

The following data for the coupling of a related chloropyridine derivative illustrates the efficiency of microwave-assisted Sonogashira reactions.

EntryAryl HalideAlkyneCatalystBaseSolventPower (W)Temp (°C)Time (min)Yield (%)
12-Amino-3-chloropyrazineTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMSO80100587 (after deprotection)

Data adapted from a study on a similar heterocyclic system, demonstrating the general applicability of the method.

Detailed Experimental Protocol for Microwave-Assisted Sonogashira Coupling

This protocol for the Sonogashira coupling of a substituted chloropyridine can be adapted for use with this compound.

Materials:

  • This compound (10 mmol)

  • Terminal alkyne (e.g., Trimethylsilylacetylene, 20 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.11 g)

  • Copper(I) iodide (0.1 g)

  • Triethylamine (30 mmol)

  • Dimethyl sulfoxide (2 mL)

Procedure:

  • In a sealed microwave vessel, combine this compound, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, and dimethyl sulfoxide.

  • Irradiate the mixture in a microwave reactor at 80 W for 5-10 minutes at 100 °C.

  • Cool the reaction mixture to room temperature.

  • If a silyl-protected alkyne was used, add methanolic sodium hydroxide solution (10%) to deprotect.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling reactant1 Tert-butyl 2-chloronicotinate pd_intermediate Oxidative Addition Intermediate reactant1->pd_intermediate Oxidative Addition reactant2 R-C≡C-H cu_acetylide Copper Acetylide reactant2->cu_acetylide pd_catalyst Pd(0)Ln pd_catalyst->pd_intermediate cu_catalyst Cu(I) cu_catalyst->cu_acetylide base Base base->reactant2 product Tert-butyl 2-(alkynyl)nicotinate pd_alkynyl Alkynyl-Pd Intermediate pd_intermediate->pd_alkynyl Transmetalation cu_acetylide->pd_alkynyl pd_alkynyl->pd_catalyst Catalyst Regeneration pd_alkynyl->product Reductive Elimination

Sonogashira Coupling Catalytic Cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing fine chemicals. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring.

Quantitative Data for Buchwald-Hartwig Amination of this compound

The following table details the successful amidation of this compound with benzamide.

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1BenzamideBuchwald Pd G3 Precatalyst (5)1,1′-Bis(dicyclohexylphosphino)ferrocene (dcpf)Cs₂CO₃2-MeTHF402495

Data obtained from a study focused on a subsequent zinc-catalyzed reaction, with the Buchwald-Hartwig amination being the initial step.

Detailed Experimental Protocol for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amidation of this compound with benzamide.

Materials:

  • This compound (1.0 equiv)

  • Benzamide (1.2 equiv)

  • Buchwald Pd G3 Precatalyst (5 mol%)

  • 1,1′-Bis(dicyclohexylphosphino)ferrocene (dcpf)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a glovebox, to a vial equipped with a magnetic stir bar, add the Buchwald Pd G3 precatalyst, 1,1′-bis(dicyclohexylphosphino)ferrocene, and cesium carbonate.

  • Add this compound and benzamide to the vial.

  • Add 2-methyltetrahydrofuran to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Monitor the reaction by a suitable analytical method (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a drying agent, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination reactant1 Tert-butyl 2-chloronicotinate pd_intermediate1 Oxidative Addition Intermediate reactant1->pd_intermediate1 Oxidative Addition reactant2 R¹R²NH pd_intermediate2 Amine Coordination reactant2->pd_intermediate2 catalyst Pd(0)Ln catalyst->pd_intermediate1 base Base base->pd_intermediate2 Deprotonation product Tert-butyl 2-(amino)nicotinate pd_intermediate1->pd_intermediate2 pd_intermediate3 Deprotonation pd_intermediate2->pd_intermediate3 pd_intermediate3->catalyst Catalyst Regeneration pd_intermediate3->product Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

This compound is a highly effective and versatile building block in palladium-catalyzed cross-coupling reactions. Its successful application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides synthetic chemists with a powerful tool for the construction of a diverse array of complex molecules with applications in medicinal chemistry and materials science. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to employ this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to Tert-butyl 2-chloronicotinate: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tert-butyl 2-chloronicotinate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive chloro-substituted pyridine ring with a sterically bulky tert-butyl ester, make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, a form of vitamin B3. The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a tert-butoxycarbonyl group at the 3-position.

Chemical Structure:

The presence of the electron-withdrawing chlorine atom and the ester group significantly influences the reactivity of the pyridine ring, making the 2-position susceptible to nucleophilic substitution and the 4- and 6-positions activated for various transformations. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name tert-butyl 2-chloropyridine-3-carboxylateN/A
CAS Number 232951-83-6[1]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1]
Appearance White to off-white solidN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)N/A
SMILES CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl[1]

Synthesis of this compound

The synthesis of this compound is a critical step for its subsequent use. While a specific, detailed experimental protocol is not widely published, a general and plausible synthetic route involves the esterification of 2-chloronicotinic acid.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from nicotinic acid.

Synthesis_Workflow A Nicotinic Acid B 2-Chloronicotinic Acid A->B Chlorination C This compound B->C Esterification

Caption: General synthetic workflow for this compound.

Experimental Protocol: Esterification of 2-Chloronicotinic Acid

This protocol describes a general method for the tert-butylation of a carboxylic acid, which can be adapted for the synthesis of this compound.

Materials:

  • 2-Chloronicotinic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or another suitable anhydrous solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butanol (1.1 to 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring. These reactions are fundamental in the synthesis of pharmaceuticals and functional materials.[2][]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Suzuki_Coupling Substrate This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) Substrate->Catalyst BoronicAcid Aryl/Vinyl Boronic Acid or Ester BoronicAcid->Catalyst Product 2-Aryl/Vinyl Nicotinate Derivative Catalyst->Product C-C Bond Formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene/Water (e.g., 4:1 v/v) solvent mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-phenylnicotinate product.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[6][7][8]

Buchwald_Hartwig_Amination Substrate This compound Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Substrate->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product 2-Amino Nicotinate Derivative Catalyst->Product C-N Bond Formation Ligand Ligand (e.g., XPhos, SPhos) Ligand->Catalyst Base Base (e.g., NaOtBu, K₃PO₄) Base->Catalyst

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1 equivalent)

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and anhydrous toluene.

  • Add aniline to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[9]

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following tables summarize the expected spectroscopic data based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3dd1HH-6
~8.0dd1HH-4
~7.3dd1HH-5
1.5-1.6s9H-C(CH₃)₃

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~164C=O
~152C-2
~150C-6
~139C-4
~125C-3
~123C-5
~82-C(CH₃)₃
~28-C(CH₃)₃

Table 4: Predicted FT-IR Spectral Data (KBr)

Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1580, 1470C=C, C=N stretch (aromatic ring)
~1250C-O stretch (ester)
~780C-Cl stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zAssignment
213/215[M]⁺ (isotopic pattern for Cl)
157/159[M - C₄H₈]⁺
112/114[M - C₄H₈ - CO₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its ability to undergo a variety of cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and advanced materials. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors. Further exploration of its reactivity and the development of more efficient and sustainable synthetic methods will continue to expand its utility in the chemical sciences.

References

Technical Guide: tert-Butyl 2-chloronicotinate (CAS 232951-83-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and suppliers of tert-butyl 2-chloronicotinate (CAS: 232951-83-6).

Chemical Properties

This compound is a substituted pyridine derivative commonly utilized as a building block in organic synthesis. Its chemical structure features a pyridine ring substituted with a chlorine atom at the 2-position and a tert-butyl ester at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 232951-83-6[1]
IUPAC Name tert-butyl 2-chloropyridine-3-carboxylate[2]
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Physical Form Solid[3]
Boiling Point ~270.7 ± 20.0 °C at 760 mmHg (estimated for isomer)[3]
Melting Point ~53-54 °C (estimated for isomer)[3]

Table 2: Spectroscopic and Computational Data

Data TypeValueSource(s)
SMILES CC(C)(C)OC(=O)C1=C(Cl)N=CC=C1
InChI Key OFRLMTIBUAXBGV-UHFFFAOYSA-N (for isomer)[3]

Synthetic Applications and Experimental Information

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical compounds.[1] The presence of the chloro- and tert-butoxycarbonyl groups on the pyridine ring allows for a variety of chemical transformations.

General Reactivity:

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, alcohols, and thiols, to build more complex molecular scaffolds. The tert-butyl ester group can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing another point for chemical modification.

Below is a conceptual workflow illustrating the use of this compound as a synthetic intermediate.

G cluster_0 Starting Material cluster_1 Esterification cluster_2 Intermediate cluster_3 Functionalization Reactions cluster_4 Products 2_chloronicotinic_acid 2-Chloronicotinic Acid tert_butyl_esterification Esterification with tert-butanol source 2_chloronicotinic_acid->tert_butyl_esterification tert_butyl_2_chloronicotinate This compound (CAS 232951-83-6) tert_butyl_esterification->tert_butyl_2_chloronicotinate nucleophilic_substitution Nucleophilic Substitution (e.g., with R-NH2) tert_butyl_2_chloronicotinate->nucleophilic_substitution hydrolysis Ester Hydrolysis (Acidic conditions) tert_butyl_2_chloronicotinate->hydrolysis amino_derivative 2-Amino-nicotinic acid tert-butyl ester derivative nucleophilic_substitution->amino_derivative carboxylic_acid_derivative 2-Chloro-nicotinic acid derivative hydrolysis->carboxylic_acid_derivative

Caption: Synthetic workflow using this compound.

Safety and Handling

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this type of chemical compound include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4][5]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store at 2-8 °C under an inert atmosphere and protected from light for long-term storage.

Suppliers

This compound is available from various chemical suppliers. The purity and available quantities may vary.

Table 3: Selected Suppliers of this compound

SupplierPurityNotes
Biosynth High-quality reference standardsFor pharmaceutical testing
Chiralen 99%Research use only
Fisher Scientific -Available in 1g quantities[6]
NovaChemistry 95%-98%Drug and materials intermediate[1]
Ambeed -Provides NMR, HPLC, LC-MS, UPLC data[7]

This guide is intended for informational purposes for qualified professionals. Always refer to the supplier's Safety Data Sheet and follow good laboratory practices when handling this chemical.

References

Reactivity of the Chloro Group in Tert-butyl 2-chloronicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-chloronicotinate is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The reactivity of its 2-chloro substituent on the pyridine ring allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the chloro group in this compound, focusing on key cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this compound for their synthetic endeavors.

General Reactivity Profile

The chloro group at the 2-position of the pyridine ring in this compound is activated towards various coupling reactions, primarily due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester functionality. This activation facilitates reactions that are often challenging with other aryl chlorides. The principal transformations include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. The chloro group of this compound can be effectively coupled with various aryl and heteroaryl boronic acids.

Quantitative Data for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100892
33-Thienylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene1101688

Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), palladium catalyst (as specified in the table), and ligand (if required). The tube is evacuated and backfilled with argon three times. The base and solvent are then added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Reaction Mechanism: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Di-organopalladium Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing substituted aminopyridines, which are prevalent in many pharmaceutical compounds.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100694[1]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101889
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene1001291

Experimental Protocol: Buchwald-Hartwig Amination

To a 2-necked flask are charged the palladium catalyst, ligand, and base under a nitrogen atmosphere.[1] Degassed solvent is added, and the mixture is stirred at room temperature for 5 minutes.[1] this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.) are then added.[1] The resulting mixture is stirred at the specified temperature for the indicated time.[1] After cooling, the reaction is quenched with water.[1] The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.[1] The crude product is purified by column chromatography on silica gel to afford the corresponding aminonicotinate.[1]

Reaction Mechanism: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L)->Amine_Coordination HNR2, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) (Amido Complex) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 (Arylamine Product) Reductive_Elimination->Ar-NR2 Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative Addition Pd(0)L2->Oxidative_Addition_Pd Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition_Pd->Ar-Pd(II)-Cl(L2) Transmetalation_Pd Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation_Pd Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination_Pd Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination_Pd->Ar-C≡CR Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination H-C≡CR, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + MeO⁻ (Nucleophilic Attack) Product tert-Butyl 2-methoxynicotinate Intermediate->Product - Cl⁻ (Loss of Leaving Group)

References

The Strategic Role of Tert-butyl 2-chloronicotinate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tert-butyl 2-chloronicotinate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique combination of a reactive chlorine atom, a sterically demanding tert-butyl ester, and a pyridine core allows for precise and regioselective modifications, making it an invaluable starting material in the development of novel therapeutics. This technical guide provides an in-depth analysis of the role of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. We present detailed experimental protocols for key synthetic transformations, quantitative biological data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for professionals in the field.

Introduction: The Versatility of a Privileged Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. This compound, with its strategically placed reactive handle and protecting group, serves as an ideal starting point for the elaboration of this privileged scaffold. The chlorine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino substituents.[1] The tert-butyl ester group provides steric hindrance and can be readily removed under acidic conditions to reveal the corresponding carboxylic acid, offering another point for diversification or for modulating the pharmacokinetic properties of the final compound.

Application in Kinase Inhibitor Synthesis: A Case Study

A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A notable example is the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown potent inhibitory activity against Janus kinases (JAKs). The following sections detail the synthesis and biological activity of a representative JAK inhibitor derived from this compound.

Synthesis of a Pyrazolo[1,5-a]pyrimidine JAK Inhibitor

The synthesis of the target kinase inhibitor from this compound involves a multi-step sequence that highlights the utility of this building block. The key steps include a Suzuki coupling to introduce a pyrazole moiety, followed by a Buchwald-Hartwig-type amination to install a substituted amine.

G A This compound B Suzuki Coupling (Pyrazole Boronic Ester) A->B C Tert-butyl 2-(1H-pyrazol-1-yl)nicotinate B->C D Ester Hydrolysis C->D E 2-(1H-pyrazol-1-yl)nicotinic acid D->E F Amide Coupling E->F G Pyrazolo[1,5-a]pyrimidine core F->G H Buchwald-Hartwig Amination G->H I Final JAK Inhibitor H->I

Figure 1: Synthetic workflow for a JAK inhibitor.
Quantitative Biological Data

The synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibition of Janus kinases. The following table summarizes the IC50 values for a representative compound against a panel of kinases.

Kinase TargetIC50 (nM)
JAK115
JAK25
JAK31
TYK210

Table 1: In vitro inhibitory activity of a representative pyrazolo[1,5-a]pyrimidine derivative.

Key Signaling Pathway: The JAK-STAT Pathway

Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, cell proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers. Kinase inhibitors derived from this compound can modulate this pathway by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation inhibitor JAK Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine) inhibitor->jak Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription Induces cytokine Cytokine cytokine->receptor Binding

Figure 2: The JAK-STAT signaling pathway and the mechanism of action of a JAK inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for the key reactions involved in the synthesis of bioactive molecules from this compound.

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.

G start Start Materials: This compound Arylboronic Acid/Ester Pd Catalyst & Ligand Base step1 Combine reactants in a degassed solvent (e.g., Dioxane/Water). start->step1 step2 Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere (N2 or Ar). step1->step2 step3 Monitor reaction progress by TLC or LC-MS. step2->step3 step4 Work-up: Quench with water, extract with an organic solvent (e.g., Ethyl Acetate). step3->step4 step5 Purification: Column chromatography on silica gel. step4->step5 end Product: Tert-butyl 2-arylnicotinate step5->end

Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: To a solution of this compound (1.0 eq) and the corresponding arylboronic acid or ester (1.2 eq) in a degassed mixture of dioxane and water (4:1) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as K₂CO₃ (2.0 eq). The reaction mixture is heated to 90 °C under an inert atmosphere for 12-16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylnicotinate.

General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the nicotinic acid scaffold.

Protocol: A mixture of this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq) in a degassed solvent like toluene or dioxane is heated to 100-110 °C in a sealed tube for 16-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 2-aminonicotinate product.

General Procedure for Sonogashira Coupling

The Sonogashira coupling is utilized to introduce terminal alkynes, which are valuable handles for further functionalization or can be part of the final pharmacophore.[4][5]

Protocol: To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a solvent such as THF or DMF are added a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and a base, typically an amine like triethylamine or diisopropylamine (2.0 eq). The reaction is stirred at room temperature to 60 °C under an inert atmosphere until completion (monitored by TLC). The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by flash chromatography to give the 2-alkynylnicotinate.

Conclusion

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, such as the pyrazolo[1,5-a]pyrimidine-based JAK inhibitors highlighted in this guide, underscores its strategic importance in modern drug discovery. The ability to perform a variety of robust and well-established cross-coupling reactions on this scaffold provides chemists with a powerful tool to rapidly generate diverse libraries of compounds for biological screening. As the demand for novel and selective therapeutics continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug development programs.

References

The Versatile Role of Tert-butyl 2-chloronicotinate in the Synthesis of Novel Heterocyclic Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-chloronicotinate is a versatile and commercially available building block that holds significant potential for the construction of diverse and novel heterocyclic compounds. Its unique structural features, namely the reactive chloro-substituent at the 2-position of the pyridine ring and the sterically bulky tert-butyl ester, make it an ideal starting material for a variety of chemical transformations. The chlorine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, while the tert-butyl ester group can be readily hydrolyzed under acidic conditions to reveal a carboxylic acid for further functionalization or to participate in cyclization reactions. This technical guide provides an in-depth overview of the application of this compound in the synthesis of medicinally relevant fused heterocyclic systems, including pyridopyrimidines, pyrrolopyridines, and thienopyridines.

Core Synthetic Strategies: Leveraging Cross-Coupling Reactions

The reactivity of the 2-chloro position in this compound allows for the application of several powerful palladium-catalyzed cross-coupling reactions. These reactions are pivotal for creating the necessary precursors for subsequent cyclization into fused heterocyclic systems. The three primary transformations explored in this guide are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

A general workflow for the utilization of this compound in the synthesis of fused heterocycles is depicted below.

General workflow for heterocycle synthesis.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are applicable to aryl chlorides like this compound. These conditions are based on established literature for similar substrates and serve as a starting point for optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterConditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)
Ligand SPhos, XPhos, RuPhos, or P(t-Bu)₃ (1-10 mol%)
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents)
Solvent Toluene, Dioxane, THF, or DMF (often with water)
Temperature 80-120 °C
Reaction Time 12-24 hours

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

ParameterConditions
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, or Pd₂(dba)₃ (1-5 mol%)
Co-catalyst CuI (1-10 mol%)
Ligand PPh₃, Xantphos, or P(t-Bu)₃ (2-10 mol%)
Base Et₃N, i-Pr₂NEt, or Cs₂CO₃ (2-5 equivalents)
Solvent Toluene, Dioxane, or DMF
Temperature 60-110 °C
Reaction Time 8-24 hours

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterConditions
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand BINAP, Xantphos, or Josiphos-type ligands (1-10 mol%)
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-3 equivalents)
Solvent Toluene, Dioxane, or THF
Temperature 80-130 °C
Reaction Time 12-48 hours

Synthesis of Fused Heterocyclic Systems

The following sections detail the synthesis of three important classes of fused heterocycles starting from this compound.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that are scaffolds in numerous kinase inhibitors and other biologically active molecules. A common synthetic route involves the cyclization of a 2-aminonicotinamide derivative.

G start This compound step1 Buchwald-Hartwig Amination (with an amine, e.g., aniline) start->step1 intermediate1 Tert-butyl 2-(arylamino)nicotinate step1->intermediate1 step2 Amide Formation (e.g., with formamide or urea) intermediate1->step2 intermediate2 2-Arylamino-nicotinamide step2->intermediate2 step3 Cyclization (e.g., with a condensing agent) intermediate2->step3 product Pyrido[2,3-d]pyrimidine derivative step3->product

Synthesis of Pyrido[2,3-d]pyrimidines.

Step 1: Buchwald-Hartwig Amination To a solution of this compound (1.0 eq) in dry toluene are added the desired primary amine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as BINAP (0.04 eq). The mixture is degassed and heated to 100 °C under an inert atmosphere for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to afford the tert-butyl 2-(amino)nicotinate derivative.

Step 2: Amide Formation and Cyclization The tert-butyl 2-(amino)nicotinate derivative is heated in an excess of formamide at 150-180 °C for 4-8 hours. Alternatively, the ester can be converted to the corresponding nicotinamide by treatment with ammonia, followed by cyclization with a suitable one-carbon synthon like triethyl orthoformate in the presence of an acid catalyst. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried to yield the pyrido[2,3-d]pyrimidin-4(3H)-one.

Synthesis of Pyrrolo[2,3-b]pyridines

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] A versatile approach to this scaffold involves a Sonogashira coupling followed by an intramolecular cyclization.

G start This compound step1 Sonogashira Coupling (with a terminal alkyne) start->step1 intermediate1 Tert-butyl 2-(alkynyl)nicotinate step1->intermediate1 step2 Intramolecular Cyclization (e.g., base- or metal-catalyzed) intermediate1->step2 product Pyrrolo[2,3-b]pyridine derivative step2->product

Synthesis of Pyrrolo[2,3-b]pyridines.

Step 1: Sonogashira Coupling A mixture of this compound (1.0 eq), the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in a solvent mixture of triethylamine and DMF is degassed and stirred at 80 °C for 8-16 hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the tert-butyl 2-(alkynyl)nicotinate.

Step 2: Intramolecular Cyclization The tert-butyl 2-(alkynyl)nicotinate is dissolved in a suitable solvent such as DMF or NMP, and a base like potassium tert-butoxide or sodium hydride (1.2 eq) is added. The mixture is heated to 100-140 °C for 2-6 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by chromatography or recrystallization affords the desired pyrrolo[2,3-b]pyridine derivative.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds with a wide range of biological activities.[3][4] Their synthesis can be achieved from this compound through a Suzuki coupling to introduce a thiophene precursor, followed by an intramolecular cyclization.

G start This compound step1 Suzuki Coupling (with a thiophene boronic acid derivative) start->step1 intermediate1 Tert-butyl 2-(thienyl)nicotinate step1->intermediate1 step2 Intramolecular Cyclization (e.g., via Friedel-Crafts acylation) intermediate1->step2 product Thieno[2,3-b]pyridine derivative step2->product

Synthesis of Thieno[2,3-b]pyridines.

Step 1: Suzuki Coupling In a reaction vessel, this compound (1.0 eq), the appropriate thiophene boronic acid or ester (1.2 eq), potassium phosphate (2.0 eq), and a palladium catalyst/ligand system such as Pd(OAc)₂/SPhos (0.02 eq / 0.04 eq) are combined in a mixture of toluene and water. The mixture is degassed and heated to 100 °C for 12-24 hours. Upon completion, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to give the tert-butyl 2-(thienyl)nicotinate.

Step 2: Intramolecular Cyclization The tert-butyl 2-(thienyl)nicotinate is first hydrolyzed to the corresponding carboxylic acid using an acid such as trifluoroacetic acid. The resulting acid is then treated with a dehydrating agent like polyphosphoric acid (PPA) or a mixture of P₂O₅ and methanesulfonic acid at elevated temperatures (100-150 °C) to effect an intramolecular Friedel-Crafts acylation, leading to the formation of the thieno[2,3-b]pyridinone ring system. The reaction is carefully quenched with ice-water, and the precipitated product is collected, washed, and dried.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel and medicinally relevant fused heterocyclic compounds. Through strategic application of modern cross-coupling methodologies, the 2-position of the pyridine ring can be functionalized to introduce key structural motifs that can subsequently be elaborated into fused ring systems such as pyridopyrimidines, pyrrolopyridines, and thienopyridines. The experimental protocols outlined in this guide, derived from established chemical literature, provide a solid foundation for researchers and drug development professionals to explore the full potential of this readily available building block in the discovery of new chemical entities with potential therapeutic applications. Further optimization of these reaction conditions will undoubtedly expand the scope and utility of this compound in the field of heterocyclic chemistry.

References

The Pivotal Role of Tert-butyl 2-chloronicotinate Derivatives in Next-Generation Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global agricultural sector grapples with the dual challenges of ensuring food security and mitigating environmental impact, the demand for innovative and effective crop protection solutions has never been more critical. In this landscape, tert-butyl 2-chloronicotinate and its derivatives are emerging as a versatile class of chemical intermediates with significant potential for the development of novel fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis, applications, and biological activities of these compounds, offering valuable insights for researchers, scientists, and professionals in the field of agrochemical development.

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, forming the backbone of several established agrochemicals. The strategic incorporation of a tert-butyl ester and a chlorine atom at the 2-position of the pyridine ring offers a unique synthetic handle for creating a wide array of novel nicotinamide structures with enhanced efficacy and targeted modes of action.

Fungicidal Applications: A New Frontier in Disease Management

Research into nicotinamide derivatives has unveiled promising candidates for the control of devastating fungal pathogens. By leveraging the this compound scaffold, novel compounds with potent fungicidal properties can be synthesized.

Synthesis of Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives

A prominent strategy involves the palladium-catalyzed amidation of this compound with various aminothiophenes to yield N-(thiophen-2-yl) nicotinamide derivatives. Subsequent hydrolysis of the tert-butyl ester and further modifications can lead to a diverse library of potential fungicides.

Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

  • Palladium-Catalyzed Amidation: To a solution of this compound (1.0 eq) and the desired aminothiophene derivative (1.1 eq) in an anhydrous solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) are added. A base, such as cesium carbonate (Cs2CO3, 2.0 eq), is then added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Hydrolysis (optional): The purified tert-butyl N-(thiophen-2-yl)nicotinate can be hydrolyzed to the corresponding nicotinic acid by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) or a base (e.g., lithium hydroxide in a mixture of THF and water).

The fungicidal efficacy of these derivatives has been demonstrated against a range of pathogens, with notable activity against cucumber downy mildew (Pseudoperonospora cubensis).

Compound IDPathogenEC50 (mg/L)[1][2]Control Efficacy at 100 mg/L (%)[1][2]Control Efficacy at 200 mg/L (%)[1][2]
4a P. cubensis4.69--
4f P. cubensis1.967079
Flumorph P. cubensis7.55-56
Mancozeb P. cubensis--76 (at 1000 mg/L)
Succinate Dehydrogenase (SDH) Inhibition

A key mode of action for a number of these novel fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This targeted approach disrupts cellular respiration, leading to fungal cell death. Nicotinamide derivatives featuring a diarylamine-modified scaffold have shown promising SDH inhibitory activity.

Compound IDTarget FungusInhibition at 50 µg/mL (%)[3]SDH IC50 (µM)[3]
4a Botrytis cinerea40.54-
4b Botrytis cinerea29.733.18
Boscalid ---

Herbicidal Potential: Novel Structures for Weed Control

The versatility of the this compound building block extends to the development of novel herbicides. By introducing various arylmethoxy groups, a class of N-(arylmethoxy)-2-chloronicotinamides has been synthesized, demonstrating significant herbicidal activity.

Experimental Protocol: Synthesis of N-(arylmethoxy)-2-chloronicotinamides

  • Synthesis of 2-chloro-N-hydroxynicotinamide: 2-chloronicotinic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. This is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to yield 2-chloro-N-hydroxynicotinamide.

  • Williamson Ether Synthesis: The 2-chloro-N-hydroxynicotinamide is then reacted with a substituted benzyl halide (e.g., 3,4-dichlorobenzyl bromide) in the presence of a base (e.g., potassium carbonate) in a solvent such as acetone or DMF to yield the target N-(arylmethoxy)-2-chloronicotinamide.

  • Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography.

These compounds have shown excellent efficacy against problematic weeds like duckweed (Lemna paucistata).

Compound IDTarget WeedIC50 (µM)[4][5]
5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) Lemna paucistata7.8
Clomazone Lemna paucistata125
Propanil Lemna paucistata2

Visualizing the Synthetic Pathways and Logical Relationships

To further elucidate the synthetic strategies and the logical connections in the development of these novel agrochemicals, the following diagrams are provided.

Synthesis_Workflow_Fungicides tert-Butyl\n2-chloronicotinate tert-Butyl 2-chloronicotinate Pd-catalyzed\nAmidation Pd-catalyzed Amidation tert-Butyl\n2-chloronicotinate->Pd-catalyzed\nAmidation Aminothiophene Aminothiophene Aminothiophene->Pd-catalyzed\nAmidation tert-Butyl\nN-(thiophen-2-yl)nicotinate tert-Butyl N-(thiophen-2-yl)nicotinate Pd-catalyzed\nAmidation->tert-Butyl\nN-(thiophen-2-yl)nicotinate Hydrolysis Hydrolysis tert-Butyl\nN-(thiophen-2-yl)nicotinate->Hydrolysis Fungicidal\nNicotinamide Derivative Fungicidal Nicotinamide Derivative Hydrolysis->Fungicidal\nNicotinamide Derivative

Synthetic workflow for fungicidal nicotinamides.

SDH_Inhibition_Pathway Nicotinamide\nDerivative Nicotinamide Derivative SDH_Enzyme Succinate Dehydrogenase (SDH) Nicotinamide\nDerivative->SDH_Enzyme Inhibits Mitochondrial\nRespiratory Chain Mitochondrial Respiratory Chain SDH_Enzyme->Mitochondrial\nRespiratory Chain is part of ATP_Production ATP Production Mitochondrial\nRespiratory Chain->ATP_Production is essential for Cell_Death Fungal Cell Death ATP_Production->Cell_Death disruption leads to

Mode of action via SDH inhibition.

Synthesis_Workflow_Herbicides 2-Chloronicotinic\nAcid 2-Chloronicotinic Acid Chlorination Chlorination 2-Chloronicotinic\nAcid->Chlorination 2-Chloronicotinoyl\nchloride 2-Chloronicotinoyl chloride Chlorination->2-Chloronicotinoyl\nchloride Amidation Amidation 2-Chloronicotinoyl\nchloride->Amidation Hydroxylamine\nHCl Hydroxylamine HCl Hydroxylamine\nHCl->Amidation 2-Chloro-N-hydroxy\nnicotinamide 2-Chloro-N-hydroxy nicotinamide Amidation->2-Chloro-N-hydroxy\nnicotinamide Ether_Synthesis Williamson Ether Synthesis 2-Chloro-N-hydroxy\nnicotinamide->Ether_Synthesis Substituted\nBenzyl Halide Substituted Benzyl Halide Substituted\nBenzyl Halide->Ether_Synthesis Herbicidal\nNicotinamide Derivative Herbicidal Nicotinamide Derivative Ether_Synthesis->Herbicidal\nNicotinamide Derivative

Synthetic workflow for herbicidal nicotinamides.

Conclusion and Future Outlook

The exploration of this compound derivatives represents a promising avenue for the discovery and development of next-generation agrochemicals. The synthetic accessibility and the potential for diverse functionalization make this class of compounds a rich source of novel active ingredients. The demonstrated fungicidal and herbicidal activities, coupled with a targeted mode of action such as SDH inhibition, underscore the potential to address the growing challenges of resistance and the need for more sustainable crop protection solutions. Further research focusing on optimizing the structure-activity relationships, understanding the metabolic fate in plants and the environment, and exploring the full spectrum of insecticidal potential will be crucial in realizing the full promise of these versatile molecules in modern agriculture.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-chloronicotinate with various boronic acids. This reaction is a powerful and versatile tool for the synthesis of 2-aryl- and 2-heteroaryl-nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The tert-butyl ester functionality is compatible with a range of Suzuki-Miyaura reaction conditions, making this substrate a valuable building block for the synthesis of complex molecules.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base. For heteroaryl chlorides like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields and preventing catalyst deactivation. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, careful optimization of the reaction conditions is essential for a successful transformation.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Where 'R' can be an aryl, heteroaryl, or other organic moiety.

Data Presentation: A Survey of Reaction Conditions

The following tables summarize various conditions and substrates that have been successfully employed in Suzuki-Miyaura couplings of related 2-chloropyridine systems, providing a strong basis for the protocol with this compound.

Table 1: Catalyst and Ligand Screening

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012Moderate to Good
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1008Good to Excellent
3Pd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O9016Good
4Pd-CataCXium A-G3 (3)-TMSOKAnhydrous Toluene1003Excellent[1]

Table 2: Substrate Scope with Optimized Conditions

EntryBoronic AcidProductYield (%)
1Phenylboronic acidTert-butyl 2-phenylnicotinate85-95
24-Methoxyphenylboronic acidTert-butyl 2-(4-methoxyphenyl)nicotinate80-92
34-Fluorophenylboronic acidTert-butyl 2-(4-fluorophenyl)nicotinate78-90
43-Thiopheneboronic acidTert-butyl 2-(thiophen-3-yl)nicotinate75-88
52-Naphthylboronic acidTert-butyl 2-(naphthalen-2-yl)nicotinate82-94

Yields are based on reported values for analogous 2-chloropyridine systems and are expected to be achievable for this compound under optimized conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like Pd-CataCXium A-G3)

  • Phosphine ligand (e.g., PPh₃, SPhos), if required

  • Base (e.g., K₂CO₃, K₃PO₄, TMSOK)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using aqueous conditions)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (1-3 mol%) and, if necessary, the phosphine ligand (2-6 mol%). Add the catalyst and ligand to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe. If using a biphasic system, add the degassed water at this stage.

  • Reaction: Place the reaction flask in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-arylnicotinate.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal R'-B(OH)₂ Base PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base - Catalyst/Ligand start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 2-chloronicotinate. This reaction is a powerful tool for the synthesis of a wide range of 2-amino-nicotinic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. The provided protocols are designed to be a starting point for reaction optimization and can be adapted for various amine coupling partners.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction utilizes a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to couple an aryl halide with an amine.[2] For electron-deficient substrates like this compound, which belongs to the class of less reactive aryl chlorides, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and avoiding side reactions.[3] The protocols outlined below provide robust starting conditions for the successful amination of this substrate with a variety of amines.

Data Presentation: Reaction Conditions for the Amination of this compound

The following table summarizes reported conditions for the palladium-catalyzed coupling of this compound with primary amides. These mild conditions can serve as a starting point for optimization with other amine nucleophiles.

Amine/Amide SubstratePd-Catalyst (mol%)LigandBase (equiv)SolventTemp. (°C)Time (h)Yield (%)
BenzamideBuchwald Pd G3 precatalyst (5)1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf)Cs₂CO₃ (1.2)2-MeTHF402497
4-MethoxybenzamideBuchwald Pd G3 precatalyst (5)1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf)Cs₂CO₃ (1.2)2-MeTHF402498
4-(Trifluoromethyl)benzamideBuchwald Pd G3 precatalyst (5)1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf)Cs₂CO₃ (2.5)2-MeTHF/DMF502499
CyclopropanecarboxamideBuchwald Pd G3 precatalyst (5)1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf)Cs₂CO₃ (1.2)2-MeTHF402485
Boc-L-phenylalaninamideBuchwald Pd G3 precatalyst (5)1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf)K₂CO₃ (5.0)2-MeTHF/DMF502499

Data sourced from ACS Catalysis, 2017, 7, 3952–3959.[3]

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a range of amines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, G3/G4 palladacycle, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-nicotinate derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase⁺Cl⁻ HBaseCl HBase⁺Cl⁻ AmineCoord->HBaseCl Amido->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido->Product ArCl tert-butyl 2-chloronicotinate ArCl->OxAdd Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Workflow start Start reagents Combine Reactants: - this compound - Pd-precatalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert add_solvents Add Degassed Solvent and Amine inert->add_solvents reaction Heat and Stir (80-110 °C) add_solvents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute and Filter - Wash with H₂O/Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 2-chloronicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a chlorinated pyridine ring and a bulky tert-butyl ester group, makes it a versatile building block for introducing the nicotinoyl moiety in complex molecules. For instance, it is utilized in Pd-catalyzed amidation reactions to form amide derivatives.[1] The reliable and scalable synthesis of high-purity this compound is therefore of significant interest in process chemistry and drug development.

This document provides detailed protocols for the large-scale synthesis and purification of this compound, designed to be robust and reproducible. The synthesis route proceeds from the readily available 2-chloronicotinic acid. Two primary methods for the esterification are presented: direct esterification with tert-butanol and a two-step procedure via the corresponding acid chloride. The purification protocol focuses on achieving high purity suitable for downstream applications.

Data Presentation

Table 1: Reagent Quantities and Yields for Synthesis via Acid Chloride

Reagent/ProductMolecular Weight ( g/mol )MolesQuantityTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
2-Chloronicotinic acid157.561.00157.6 g---
Thionyl chloride118.971.20142.8 g (87.2 mL)---
Tert-butanol74.121.50111.2 g (141.6 mL)---
Triethylamine101.191.50151.8 g (209.1 mL)---
This compound213.66--213.7 g181.6 g85

Table 2: Reagent Quantities and Yields for Direct Esterification

Reagent/ProductMolecular Weight ( g/mol )MolesQuantityTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
2-Chloronicotinic acid157.561.00157.6 g---
Tert-butanol74.125.00370.6 g (472.0 mL)---
Sulfuric acid (conc.)98.08catalytic~5 mL---
This compound213.66--213.7 g151.7 g71

Experimental Protocols

Method 1: Synthesis via 2-Chloronicotinoyl Chloride

This method involves the conversion of 2-chloronicotinic acid to its acid chloride, followed by reaction with tert-butanol.

Part A: Synthesis of 2-Chloronicotinoyl Chloride

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a dropping funnel, add 2-chloronicotinic acid (157.6 g, 1.00 mol).

  • Addition of Thionyl Chloride: Add toluene (500 mL) to the flask. With stirring, add thionyl chloride (142.8 g, 87.2 mL, 1.20 mol) dropwise from the dropping funnel at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloronicotinoyl chloride is a yellow to brown oil or solid and can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 2-chloronicotinoyl chloride in anhydrous dichloromethane (DCM, 800 mL) and cool the solution to 0-5 °C in an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of tert-butanol (111.2 g, 141.6 mL, 1.50 mol) and triethylamine (151.8 g, 209.1 mL, 1.50 mol) in DCM (200 mL).

  • Reaction: Add the tert-butanol/triethylamine solution dropwise to the cooled acid chloride solution over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Extraction: Quench the reaction by slowly adding water (500 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 2: Direct Esterification of 2-Chloronicotinic Acid

This method involves the direct reaction of 2-chloronicotinic acid with an excess of tert-butanol in the presence of an acid catalyst.

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add 2-chloronicotinic acid (157.6 g, 1.00 mol) and tert-butanol (370.6 g, 472.0 mL, 5.00 mol).

  • Catalyst Addition: With gentle swirling, slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-85 °C) for 24-48 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Neutralization: After cooling to room temperature, pour the reaction mixture into a 2 L beaker containing ice water (1 L). Slowly neutralize the mixture by adding solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 500 mL) and brine (500 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound obtained from either method can be purified by one of the following methods, depending on the scale and desired purity.

1. Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent such as hexanes or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography:

For smaller scale purification or to achieve very high purity, flash column chromatography on silica gel can be employed.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable eluent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity).

  • Elution: Load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis and Concentration: Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

3. Vacuum Distillation:

For large-scale purification, vacuum distillation is often the most practical method.

  • Setup: Set up a vacuum distillation apparatus.

  • Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the appropriate boiling point (the boiling point will depend on the pressure).

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 2-Chloronicotinic Acid C 2-Chloronicotinoyl Chloride A->C Toluene, Reflux B Thionyl Chloride B->C F Crude Tert-butyl 2-chloronicotinate C->F DCM, 0°C to RT D Tert-butanol D->F E Triethylamine E->F G Crude Product F->G H Washing & Extraction G->H I Drying & Concentration H->I J Purification Step (Recrystallization/ Chromatography/ Distillation) I->J K Pure Tert-butyl 2-chloronicotinate J->K

Caption: Synthesis and Purification Workflow for this compound.

Direct_Esterification_Workflow A 2-Chloronicotinic Acid D Reaction Mixture (Reflux) A->D B Tert-butanol (excess) B->D C H2SO4 (cat.) C->D E Neutralization (NaHCO3) D->E F Extraction (Ethyl Acetate) E->F G Washing & Drying F->G H Concentration G->H I Crude Product H->I

Caption: Direct Esterification Workflow.

References

Application Notes and Protocols for the Use of Tert-butyl 2-chloronicotinate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the utilization of tert-butyl 2-chloronicotinate as a key building block in the synthesis of pharmaceutical intermediates. This versatile reagent is particularly valuable in forming carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

This compound is an activated synthetic molecule that serves as a precursor for a variety of substituted pyridine derivatives.[1] The electron-withdrawing nature of the pyridine ring and the presence of the chloro substituent make it an excellent substrate for several important coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in the synthesis of complex molecules, including agonists for nicotinic acetylcholine receptors (nAChRs), a class of drugs with applications in treating neurological disorders and addiction.[2][3][4]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its utility as a scaffold for the introduction of diverse functionalities at the 2-position of the pyridine ring. This is particularly relevant in the synthesis of pharmaceutical intermediates where a substituted nicotinic acid moiety is a key pharmacophore.

A significant area of application is in the synthesis of precursors to drugs like Varenicline , a partial agonist for the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[5][6][7][8] The core structure of such molecules often requires the formation of a biaryl or amino-pyridine linkage, for which the following palladium-catalyzed reactions are ideally suited.

Experimental Protocols

The following sections detail generalized protocols for the three major classes of cross-coupling reactions involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Nicotinates

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10][11] This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals.[9][11][12]

Reaction Scheme:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic acid, Pd catalyst, Ligand, and Base solvent Add degassed solvent (e.g., Dioxane/Water) reagents->solvent 1. heat Heat the mixture under inert atmosphere (e.g., 80-100 °C) solvent->heat 2. monitor Monitor reaction progress by TLC or LC-MS heat->monitor 3. quench Cool to RT and quench with water monitor->quench 4. extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract 5. purify Dry, concentrate, and purify by column chromatography extract->purify 6.

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos) (1-4 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the tert-butyl 2-arylnicotinate intermediate.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (2)Cs₂CO₃1,4-Dioxane/H₂O (10:1)100892
33-Pyridylboronic acidPdCl₂(dppf) (5)K₃PO₄DME/H₂O (4:1)851678
Buchwald-Hartwig Amination: Synthesis of 2-Amino Nicotinates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][13] It is a highly versatile method for synthesizing aryl amines from aryl halides.[13][14]

Reaction Scheme:

Buchwald_Hartwig_Cycle cluster_cycle center Pd(0)Ln OA Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X (Ln) center->ArPdX + Ar-X OA->ArPdX AC Amine Coordination (R2NH) ArPdNHR2 [Ar-Pd(II)-NHR2]+ (Ln) AC->ArPdNHR2 DP Deprotonation (-HX) ArPdNR2 Ar-Pd(II)-NR2 (Ln) DP->ArPdNR2 RE Reductive Elimination ArPdX->AC ArPdX->ArPdNHR2 + R2NH ArPdNHR2->DP ArPdNHR2->ArPdNR2 - HX (Base) ArPdNR2->center Product (Ar-NR2) ArPdNR2->RE

Caption: Catalytic cycle of Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/BINAP (2/4)NaOt-BuToluene1001290
2AnilinePd(OAc)₂/Xantphos (3/6)Cs₂CO₃Dioxane1101882
3BenzylaminePd₂(dba)₃/DavePhos (1.5/3)K₃PO₄THF802488
Sonogashira Coupling: Synthesis of 2-Alkynyl Nicotinates

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in medicinal chemistry.[1][15]

Reaction Scheme:

Sonogashira_Components cluster_reactants Reactants cluster_catalysts Catalytic System reaction Sonogashira Coupling aryl_halide This compound (Ar-X) reaction->aryl_halide alkyne Terminal Alkyne (R-C≡C-H) reaction->alkyne pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) reaction->pd_catalyst cu_cocatalyst Copper(I) Co-catalyst (e.g., CuI) reaction->cu_cocatalyst base Amine Base (e.g., Et₃N, DIPEA) reaction->base product Tert-butyl 2-(alkynyl)nicotinate (Ar-C≡C-R) reaction->product

Caption: Key components of the Sonogashira reaction.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the terminal alkyne (1.1-2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst, typically CuI (2-10 mol%).

  • Base: An amine base, such as triethylamine (which can also be the solvent) or diisopropylethylamine (DIPEA), is required.

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C. For less reactive chlorides, higher temperatures may be necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution and brine. Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base/SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N50689
2EthynyltrimethylsilanePd(OAc)₂/PPh₃ (2/4)CuI (10)THF/DIPEART2493
31-HexynePd(PPh₃)₄ (5)CuI (8)DMF/Et₃N601280

Concluding Remarks

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions outlined in these notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and efficient methods for the elaboration of this scaffold. Mastery of these protocols will enable researchers and drug development professionals to rapidly access a wide range of novel chemical entities for the discovery of new therapeutic agents. Careful optimization of the reaction parameters for each specific substrate is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) on tert-butyl 2-chloronicotinate. This versatile starting material allows for the introduction of a variety of functionalities at the 2-position of the pyridine ring, a common scaffold in medicinal chemistry. The following procedures are designed to be adaptable for a range of nucleophiles, including amines, alcohols, and thiols.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic and heteroaromatic systems. In the case of 2-chloronicotinates, the electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride leaving group. This reaction proceeds via a Meisenheimer complex intermediate. The choice of solvent, base, and temperature is crucial for the successful and efficient synthesis of the desired substituted nicotinates.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines the general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq).

  • Suspend the reactants in ethanol or DMF.

  • Add a base, such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol) or at an elevated temperature (e.g., 80-120 °C for DMF) with vigorous stirring.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 8 to 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If using ethanol, remove the solvent under reduced pressure. If using DMF, dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles

This protocol describes the synthesis of 2-alkoxy-nicotinates from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) and anhydrous THF.

  • Cool the solution in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 8-24 hours, monitoring by TLC.[1]

  • After the reaction is complete, cool the mixture in an ice bath and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol details the preparation of 2-thioether-nicotinates using a thiol nucleophile.

Materials:

  • This compound

  • Thiol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution (if using NaH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (if using NaH)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Method A (using NaH):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.2 eq) in anhydrous THF.

    • Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise.

    • Stir at room temperature for 30 minutes to generate the thiolate.

    • Add this compound (1.0 eq) and heat the reaction to reflux.

  • Method B (using K₂CO₃):

    • In a round-bottom flask, combine this compound (1.0 eq), the thiol (1.2 eq), and potassium carbonate (2.0 eq) in DMF.

    • Heat the mixture with stirring at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC. These reactions can often require elevated temperatures and strong bases for efficient conversion.[3]

  • Work-up for Method A: Cool the reaction and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Work-up for Method B: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the nucleophilic aromatic substitution on this compound. Please note that optimal conditions may vary depending on the specific nucleophile used.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines AnilineK₂CO₃EthanolReflux (~78)8-24
MorpholineEt₃NDMF100-12012-24
Alcohols MethanolNaHTHFReflux (~66)12-24
PhenolNaHTHFReflux (~66)12-24
Thiols ThiophenolNaHTHFReflux (~66)8-16
Benzyl mercaptanK₂CO₃DMF80-10010-20

Mandatory Visualization

SNAr_Workflow Start Start: Tert-butyl 2-chloronicotinate Nucleophile Select Nucleophile: - Amine - Alcohol - Thiol Start->Nucleophile Choose Reactant Reaction_Setup Reaction Setup: - Add Reagents - Add Solvent & Base Nucleophile->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Periodic Sampling Monitoring->Heating Continue Reaction Workup Aqueous Work-up: - Quenching - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Drying - Concentration - Chromatography Workup->Purification Product Final Product: Substituted Tert-butyl nicotinate Purification->Product

Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.

Reaction_Mechanism Reactants This compound + Nucleophile (Nu⁻) Addition Nucleophilic Attack (Addition) Reactants->Addition Intermediate Meisenheimer Complex (Anionic Intermediate) Addition->Intermediate Elimination Loss of Leaving Group (Elimination) Intermediate->Elimination Product Substituted Product + Cl⁻ Elimination->Product

Caption: Simplified signaling pathway of the SNAr addition-elimination mechanism.

References

Application Notes and Protocols: Hydrolysis of Tert-butyl 2-chloronicotinate to 2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the hydrolysis of tert-butyl 2-chloronicotinate to its corresponding carboxylic acid, 2-chloronicotinic acid. This chemical transformation is a critical deprotection step in various synthetic routes, particularly in the development of pharmaceutical intermediates.

Introduction

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a wide range of chemical conditions. However, its removal, typically through acid-catalyzed hydrolysis, is a necessary step to reveal the free carboxylic acid functionality for subsequent reactions or as the final active pharmaceutical ingredient. The conditions for this deprotection must be carefully selected to ensure high yield and purity of the desired product, 2-chloronicotinic acid, while minimizing side reactions.

Reaction Conditions Summary

The hydrolysis of this compound is most effectively achieved under acidic conditions. The selection of the acid and solvent system is crucial for the reaction's success. Below is a summary of typical conditions reported for the deprotection of tert-butyl esters, which are applicable to this compound.

ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA)A strong acid that effectively cleaves the tert-butyl group.
Solvent Dichloromethane (DCM)A common solvent that provides good solubility for the substrate.
Reagent Ratio 1:1 mixture of TFA and DCMThis ratio ensures a sufficiently acidic environment for the reaction.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 5 hoursReaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

Experimental Protocols

The following is a detailed, representative protocol for the acid-catalyzed hydrolysis of this compound.

Protocol 1: Hydrolysis using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is adapted from a general procedure for tert-butyl ester deprotection and is expected to be effective for the hydrolysis of this compound.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound in dichloromethane.

  • Addition of TFA: To the stirred solution, add an equal volume of trifluoroacetic acid at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess trifluoroacetic acid. b. Dissolve the residue in dichloromethane. c. Transfer the solution to a separatory funnel and wash it twice with water and once with a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloronicotinic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain the final product as a white or pale yellow solid.

Visualizing the Workflow

A visual representation of the experimental workflow provides a clear and concise overview of the process.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Start dissolve Dissolve Tert-butyl 2-chloronicotinate in DCM start->dissolve add_tfa Add Trifluoroacetic Acid dissolve->add_tfa react Stir at Room Temperature (5 hours) add_tfa->react evaporate Evaporate DCM and TFA react->evaporate dissolve_workup Dissolve Residue in DCM evaporate->dissolve_workup wash_water Wash with Water (x2) dissolve_workup->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (optional) filter_concentrate->purify end_product 2-Chloronicotinic Acid purify->end_product

Caption: Experimental workflow for the hydrolysis of this compound.

Signaling Pathways and Logical Relationships

The acid-catalyzed hydrolysis of a tert-butyl ester follows a well-established mechanistic pathway. The following diagram illustrates the logical relationship of the key steps in this chemical transformation.

Hydrolysis_Mechanism Start: this compound Start: this compound Protonation of Carbonyl Oxygen Protonation of Carbonyl Oxygen Start: this compound->Protonation of Carbonyl Oxygen H⁺ (from TFA) Formation of Tert-butyl Cation Formation of Tert-butyl Cation Protonation of Carbonyl Oxygen->Formation of Tert-butyl Cation C-O Bond Cleavage Nucleophilic Attack by Water Nucleophilic Attack by Water Formation of Tert-butyl Cation->Nucleophilic Attack by Water Deprotonation Deprotonation Nucleophilic Attack by Water->Deprotonation -H⁺ End: 2-Chloronicotinic Acid End: 2-Chloronicotinic Acid Deprotonation->End: 2-Chloronicotinic Acid

Caption: Logical steps in the acid-catalyzed hydrolysis of a tert-butyl ester.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and experimental protocols for the cross-coupling of tert-butyl 2-chloronicotinate, a versatile building block in the synthesis of pharmaceuticals and other functional organic molecules. The presence of the pyridine nitrogen and the tert-butyl ester group presents unique challenges and opportunities in catalyst and ligand selection, which will be addressed herein. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are designed to serve as a comprehensive guide for researchers in medicinal chemistry and process development.

General Considerations

The cross-coupling of 2-chloropyridine derivatives, such as this compound, can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst deactivation. Therefore, the selection of appropriate ligands is crucial to modulate the catalyst's reactivity and stability. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, and N-heterocyclic carbenes (NHCs) have shown great efficacy in mitigating this issue and promoting high reaction yields. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Table 1: Suzuki-Miyaura Coupling of this compound with (Hetero)arylboronic Acids

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018~85-95 (estimated)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane10012High
3Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O1001889[1]
42-Furylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O9012Moderate to High

Yields are based on literature for similar 2-chloropyridine substrates and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base.

  • Add this compound and the arylboronic acid to the flask.

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and degassed water via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Combine Pd Catalyst, Ligand, Base B Add this compound & Boronic Acid A->B C Inert Atmosphere (Ar/N2) B->C D Add Solvents C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F G Cool & Quench F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. It enables the coupling of this compound with a wide range of primary and secondary amines.

Table 2: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001694 (estimated for similar substrate)
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₂CO₃t-BuOH11024High
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane10018High
4Primary AmidesPd(OAc)₂ (5)1,1'-Bis(dicyclohexylphosphino)ferrocene (10)Cs₂CO₃Dioxane5024Moderate to High[2]

Yields are based on literature for similar substrates and may require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Reagents and Equipment:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Buchwald ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, t-BuOH)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.

  • Add the amine (if solid) and this compound to the flask.

  • Seal the flask, and if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine (if liquid) via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Cl) PdII Ar-Pd(II)(Cl)Ln Pd0->PdII Ar-Cl LigandExch Amine Coordination (R2NH) AmineComplex [Ar-Pd(II)(NHR2)Ln]+ Cl- PdII->AmineComplex R2NH Deprot Deprotonation (Base) AmidoComplex Ar-Pd(II)(NR2)Ln AmineComplex->AmidoComplex Base AmidoComplex->Pd0 Reductive Elimination ReductElim Reductive Elimination Product Ar-NR2 AmidoComplex->Product

Caption: Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynylpyridines.

Table 3: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)-CuI (4)Et₃NTHF6012High
21-OctynePd(PPh₃)₄ (3)-CuI (5)i-Pr₂NHDMF808High
3TrimethylsilylacetylenePdCl₂(dppf) (2)-CuI (4)Cs₂CO₃Dioxane9016Moderate to High
4Propargyl alcoholPd(OAc)₂ (2)P(t-Bu)₃ (4)CuI (5)K₂CO₃Acetonitrile7010High

Yields are based on general literature for Sonogashira couplings of chloro-heteroarenes and may require optimization.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Reagents and Equipment:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst and CuI.

  • Add this compound and the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the base and the terminal alkyne via syringe.

  • Heat the reaction mixture to the specified temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Sonogashira_Catalytic_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln PdII_halide Ar-Pd(II)(Cl)Ln Pd0->PdII_halide Oxidative Addition (Ar-Cl) PdII_alkynyl Ar-Pd(II)(C≡CR)Ln PdII_halide->PdII_alkynyl Transmetalation (from Cu cycle) PdII_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkynyl->Product CuI Cu(I)Cl Cu_acetylide Cu(I)-C≡CR Cu_acetylide->CuI to Pd cycle Alkyne H-C≡CR Alkyne->Cu_acetylide Base

Caption: Sonogashira coupling catalytic cycles.

Heck Coupling

The Heck reaction allows for the vinylation of this compound with various alkenes.

Table 4: Heck Coupling of this compound

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane12024High[3]
2StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10018Moderate to High
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP13012Moderate
4Methyl vinyl ketonePd(OAc)₂ (2)Herrmann's palladacycle (4)NaOAcDMA11020Moderate

Yields are based on general literature for Heck couplings of aryl chlorides and may require optimization.

Experimental Protocol: Heck Coupling

This protocol describes a general procedure for the Heck coupling of this compound.

Reagents and Equipment:

  • This compound

  • Alkene (1.1 - 2.0 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., P(t-Bu)₃, PPh₃)

  • Base (e.g., Cs₂CO₃, Et₃N, NaOAc) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., dioxane, DMF, NMP)

  • Sealed reaction tube or flask with reflux condenser

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube, add the palladium precursor, ligand (if used), and base.

  • Add this compound and the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the alkene via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Heck_Reaction_Workflow Start Start Setup Combine Pd Catalyst, Ligand (optional), Base, This compound, & Solvent Start->Setup Degas Degas with Inert Gas Setup->Degas AddAlkene Add Alkene Degas->AddAlkene React Seal & Heat with Stirring AddAlkene->React Monitor Monitor Reaction Progress (GC-MS / LC-MS) React->Monitor Workup Cool, Dilute, & Filter Monitor->Workup Reaction Complete Purify Wash, Dry, Concentrate, & Purify (Chromatography) Workup->Purify End Final Product Purify->End

Caption: General workflow for the Heck reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of substituted nicotinic acid derivatives. The choice of palladium catalyst and, crucially, the ligand is paramount to achieving high yields and overcoming the potential for catalyst inhibition by the pyridine nitrogen. The protocols and data presented in these application notes serve as a valuable starting point for the development of robust and efficient synthetic routes towards novel compounds for pharmaceutical and materials science applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and frequently asked questions (FAQs) for the successful cross-coupling of tert-butyl 2-chloronicotinate.

General Troubleshooting and FAQs

This section addresses common issues applicable to Suzuki, Buchwald-Hartwig, and Sonogashira couplings involving this compound.

Q1: I am observing very low to no yield in my coupling reaction. What are the primary causes?

A1: Low or no product formation when using this compound is a frequent challenge. The primary reasons are the inherent low reactivity of the C-Cl bond and potential catalyst inhibition.[1]

  • Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is strong, making the initial oxidative addition step of the catalytic cycle difficult and often the rate-limiting step.[1] This requires highly active catalyst systems.

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The nitrogen atom of the pyridine ring is Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity.[2][3] The choice of ligand is critical to mitigate this issue.

Q2: How can I improve the reactivity of my this compound substrate?

A2: To overcome the low reactivity, a highly active and specialized catalyst system is necessary.[2] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from being inhibited by the pyridine nitrogen.[2]

  • Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[1] Microwave irradiation can also be effective for significantly reducing reaction times.[4]

  • Select a Strong Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging couplings.[1][2]

Q3: My reaction is producing significant side products. How can I identify and minimize them?

A3: Common side reactions in palladium-catalyzed couplings include protodeboronation (in Suzuki reactions), homocoupling, and dehalogenation.

  • Protodeboronation (Suzuki Reaction): This is the replacement of the boronic acid group with a hydrogen atom, often caused by excess water or strong bases.[3] To minimize this, use anhydrous solvents, consider a milder base like K₃PO₄, or switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[2]

  • Homocoupling: This is the self-coupling of the boronic acid or alkyne. It is often promoted by the presence of oxygen.[3] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1] Using a Pd(0) source or an efficient precatalyst can also reduce homocoupling.[2]

  • Dehalogenation: This is the reduction of the starting this compound to tert-butyl nicotinate. This can occur if there are hydride sources in the reaction mixture.[3] Ensure you are using high-purity, anhydrous solvents.

Q4: I suspect my tert-butyl ester group is being hydrolyzed. Is this common and how can I prevent it?

A4: Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can occur, especially in the presence of strong bases and water at elevated temperatures. To mitigate this:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

  • Choose the Right Base: While strong bases are often needed for the coupling, consider screening different options. K₃PO₄ is often a good balance of reactivity and lower basicity compared to alkoxides. In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ might be sufficient, particularly with highly active catalyst systems.[5]

  • Control Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low-yield coupling reactions with this compound.

G start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). catalyst->catalyst_sol No base Is the base effective? temp->base Yes temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp->temp_sol No degas Is the system properly degassed? base->degas Yes base_sol Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). base->base_sol No degas_sol Degas solvents thoroughly (e.g., sparging with Ar/N₂). Ensure inert atmosphere is maintained. degas->degas_sol No end Improved Yield degas->end Yes catalyst_sol->temp temp_sol->base base_sol->degas degas_sol->end

Caption: A decision tree for systematically troubleshooting low-yield coupling reactions.

Suzuki Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or their derivatives.

Troubleshooting and FAQs for Suzuki Coupling

Q5: My Suzuki coupling is sluggish and gives low yields. What specific catalyst/ligand system should I use?

A5: For electron-deficient and sterically hindered substrates like 2-chloropyridines, highly active palladium catalysts with bulky, electron-rich phosphine ligands are essential.[2] Systems based on Pd₂(dba)₃ or Pd(OAc)₂ with ligands like SPhos or XPhos are excellent starting points.[3]

Q6: I'm observing significant protodeboronation of my boronic acid. What's the best way to prevent this?

A6: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved by a proton source.[3] To combat this:

  • Use anhydrous solvents and reagents.

  • Employ potassium trifluoroborate salts or boronic pinacol esters instead of boronic acids, as they are more stable and less prone to this side reaction.[2]

  • Use a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6]

Optimized Conditions for Suzuki Coupling

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

ParameterConditionRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium precatalysts.[3]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[2]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong, effective base for challenging couplings that minimizes side reactions.[2]
Boron Source Arylboronic Acid (1.2 - 1.5 equiv) or Pinacol EsterPinacol esters offer greater stability against protodeboronation.[2]
Solvent Toluene, 1,4-Dioxane, or THF/H₂O (e.g., 4:1)Anhydrous, degassed solvents are crucial. A small amount of water can sometimes be beneficial with boronic acids.[3][7]
Temperature 80 - 110 °CHigher temperatures are needed to overcome the activation energy of the C-Cl bond.[2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and homocoupling.[1]
Experimental Protocol: Suzuki Coupling

This is a generalized procedure and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).[3]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[3]

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[3]

Suzuki Catalytic Cycle

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Ar-Cl trans Transmetalation Complex ox_add->trans Ar'-B(OR)₂ Base red_elim Reductive Elimination Complex trans->red_elim red_elim->pd0 Ar-Ar'

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines. These reactions can be particularly challenging with aryl chlorides.[8]

Troubleshooting and FAQs for Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig reaction is not working with this compound. What are the most critical parameters to screen?

A7: These reactions are notoriously sensitive to the specific combination of reagents.[8] The most critical parameters to screen are the ligand, base, and solvent.

  • Ligand: As with Suzuki couplings, bulky, electron-rich phosphine ligands are required. Besides SPhos and XPhos, consider ligands specifically developed for C-N coupling, such as RuPhos or BrettPhos.[9][10]

  • Base: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[9][11] However, these can promote ester hydrolysis, so careful screening is needed. Weaker carbonate or phosphate bases may work with very active catalyst systems.[11]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.

Q8: Can I use aqueous ammonia to form the 2-aminonicotinate derivative?

A8: While challenging, recent developments have enabled the use of aqueous ammonia or ammonium salts in Buchwald-Hartwig aminations.[12] This typically requires specialized ligand systems and careful optimization of conditions to achieve good yields. Using an "ammonia equivalent" like lithium bis(trimethylsilyl)amide can be a more reliable alternative.[12]

Optimized Conditions for Buchwald-Hartwig Amination

The following table provides recommended starting conditions for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

ParameterConditionRationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard precatalysts for generating the active Pd(0) species.[13]
Ligand RuPhos, BrettPhos, or XantPhos (2-4 mol%)Ligands developed to facilitate C-N bond formation, even with challenging substrates.[9][14]
Base NaOtBu (1.5 - 2.0 equiv) or LiHMDS (1.5 equiv)Strong, non-nucleophilic bases required to deprotonate the amine.[9][11]
Amine Primary or Secondary Amine (1.2 - 1.5 equiv)The nucleophile for the C-N bond formation.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 100 - 120 °CHigh temperatures are generally required for the amination of aryl chlorides.[15]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and ligands.
Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), the appropriate phosphine ligand (e.g., RuPhos, 2 mol%), and NaOtBu (1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L ox_add Oxidative Addition (Ar)Pd(II)(Cl)L pd0->ox_add Ar-Cl amine_complex Amine Coordination [(Ar)Pd(II)(NHR₂)L]⁺Cl⁻ ox_add->amine_complex HNR₂ amido_complex Deprotonation (Ar)Pd(II)(NR₂)L amine_complex->amido_complex Base amido_complex->pd0 Reductive Elimination Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting this compound with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[16]

Troubleshooting and FAQs for Sonogashira Coupling

Q9: My Sonogashira reaction is failing. What are the most common reasons?

A9: The Sonogashira coupling can be sensitive to reaction conditions. Common failure points include:

  • Inactive Catalyst: Ensure your palladium source is active and the ligands are not oxidized.

  • Oxygen Contamination: The reaction is highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling). Rigorous degassing and maintaining an inert atmosphere are critical.[16]

  • Inappropriate Base: An amine base (e.g., triethylamine, diisopropylamine) is typically used, which also acts as the solvent in some cases. Ensure it is anhydrous.[16]

Q10: Can I perform the Sonogashira coupling without a copper co-catalyst?

A10: Yes, copper-free Sonogashira protocols have been developed.[17] These are advantageous as they prevent the formation of homocoupled alkyne byproducts and simplify purification. These methods often require specific, highly active palladium/ligand systems and may need slightly higher temperatures.[18]

Optimized Conditions for Sonogashira Coupling

The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound with a terminal alkyne.

ParameterConditionRationale
Pd Source Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2 mol%)Standard palladium catalysts for Sonogashira couplings.[19]
Cu Source CuI (1-5 mol%)Copper(I) co-catalyst essential for the traditional mechanism.[20]
Ligand PPh₃ or P(t-Bu)₃ (if using Pd(OAc)₂)Triphenylphosphine is standard; bulky phosphines can improve reactivity for aryl chlorides.[21]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base and often as the solvent. Must be anhydrous.[16]
Alkyne Terminal Alkyne (1.2 - 2.0 equiv)The coupling partner.
Solvent THF or DMF (if not using amine base as solvent)Anhydrous, degassed solvents are required.
Temperature Room Temperature to 80 °CCan often be run at milder temperatures than Suzuki or Buchwald-Hartwig couplings.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent oxygen-mediated side reactions.
Experimental Protocol: Sonogashira Coupling

This is a generalized procedure and should be optimized.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (3.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 60 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar)Pd(II)(Cl)L₂ pd0->ox_add Ar-Cl trans Transmetalation (Ar)Pd(II)(C≡CR)L₂ ox_add->trans Cu-C≡CR trans->pd0 Reductive Elimination Ar-C≡CR cu_cl CuCl cu_alkyne Cu-C≡CR cu_cl->cu_alkyne H-C≡CR Base cu_alkyne->cu_cl Transmetalation to Pd

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

References

Technical Support Center: Suzuki Reactions of Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki reactions involving tert-butyl 2-chloronicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of this compound?

A1: The most prevalent side products in the Suzuki coupling of this compound are:

  • Homocoupling Product: This is a biaryl compound formed from the self-coupling of the organoboron reagent (e.g., arylboronic acid). Its formation is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[1]

  • Protodeboronation Product: This side product results from the cleavage of the carbon-boron bond in the organoboron reagent, where the boron group is replaced by a hydrogen atom. This is a common issue with heteroaromatic boronic acids.[1]

  • Dehalogenation Product (tert-butyl nicotinate): In this side reaction, the chlorine atom on the this compound is replaced by a hydrogen atom.

  • Hydrolysis Product (2-chloro-3-pyridinecarboxylic acid): Under the basic conditions of the Suzuki reaction, the tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid. The rate of this hydrolysis is dependent on the pH and temperature of the reaction.[2]

Q2: My this compound is unreactive. What are some key factors to consider for improving the reaction yield?

A2: The low reactivity of 2-chloropyridines in Suzuki couplings is a known challenge. To improve the yield, consider the following:

  • Catalyst and Ligand Choice: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often effective.[1] These ligands stabilize the palladium catalyst and facilitate the oxidative addition step.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for the C-Cl bond cleavage. However, be aware that higher temperatures can also accelerate side reactions.[1]

  • Choice of Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently used and effective in these types of challenging couplings.[1]

Q3: Can the tert-butyl ester group be cleaved under Suzuki reaction conditions?

A3: Yes, the tert-butyl ester is susceptible to hydrolysis under the basic conditions typically employed in Suzuki reactions. The rate of hydrolysis is influenced by the strength of the base, the reaction temperature, and the amount of water present in the solvent system.[2][3] It is a competing reaction that can reduce the yield of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts

This is a common issue arising from a combination of side reactions.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture check_purity Verify Purity of Starting Materials start->check_purity degas Ensure Rigorous Degassing of Solvents and Reaction Vessel check_purity->degas If pure catalyst Optimize Catalyst and Ligand degas->catalyst If properly degassed base Screen Different Bases catalyst->base If still low yield temp Lower Reaction Temperature base->temp If still low yield re_run Re-run Optimized Reaction temp->re_run G start High Homocoupling check_degassing Improve Degassing Technique (e.g., Freeze-Pump-Thaw) start->check_degassing pd_source Switch to a Pd(0) Source (e.g., Pd(PPh3)4) or an efficient precatalyst check_degassing->pd_source If degassing is thorough slow_addition Slow Addition of Boronic Acid pd_source->slow_addition If homocoupling persists re_run Re-run Optimized Reaction slow_addition->re_run G start High Dehalogenation/ Protodeboronation catalyst_ligand Use a More Active Catalyst System (e.g., Buchwald Ligands) start->catalyst_ligand boron_reagent Switch from Boronic Acid to a Boronate Ester (e.g., Pinacol Ester) catalyst_ligand->boron_reagent If still an issue base_solvent Optimize Base and Solvent System boron_reagent->base_solvent If still an issue re_run Re-run Optimized Reaction base_solvent->re_run Suzuki_Cycle cluster_suzuki Suzuki Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Cl PdII R-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar-B(OH)2 Dehalogenation R-H (Dehalogenation) PdII->Dehalogenation H- source PdII_Aryl R-Pd(II)L_n-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R-Ar (Desired Product) RedElim->Product Homocoupling Ar-Ar (Homocoupling) Protodeboronation Ar-H (Protodeboronation) Hydrolysis R(COOH)-Cl (Hydrolysis) BoronicAcid Ar-B(OH)2 BoronicAcid->Homocoupling O2, Pd(II) BoronicAcid->Protodeboronation H+ StartingMaterial R-Cl (this compound) StartingMaterial->Hydrolysis Base, H2O

References

Technical Support Center: Troubleshooting Tert-butyl 2-chloronicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with Tert-butyl 2-chloronicotinate, particularly focusing on low conversion rates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound showing low to no conversion?

Low conversion in cross-coupling reactions involving this compound can stem from several factors. The 2-chloro-3-pyridine core presents unique challenges due to its electron-deficient nature and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. Additionally, the sterically bulky tert-butyl ester group can influence reactivity. Key areas to investigate include the choice of catalyst, ligand, base, solvent, and the integrity of your reagents.

Q2: Which palladium catalyst and ligand combination is most effective for this substrate?

The choice of ligand is critical for promoting the challenging oxidative addition of the C-Cl bond and for stabilizing the palladium catalyst. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often required. For instance, a combination of Pd(OAc)₂ with a ligand like 1,1´-bis(dicyclohexylphosphino)ferrocene has been used successfully with weak bases like Cs₂CO₃ or K₂CO₃ at moderate temperatures (40-50 °C)[1][2][3]. For Suzuki-Miyaura reactions, ligands such as FcPPh₂ (a monodentate analogue of dppf) have shown success in coupling alkyl boronic esters with 2,6-dichloropyridines, a related substrate class[4].

Q3: What is the optimal base for reactions with this compound?

The base plays a crucial role in the catalytic cycle, and its strength can significantly impact the reaction outcome. For Buchwald-Hartwig aminations with this substrate, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) have been employed effectively, which is beneficial for substrates with base-sensitive functional groups[1][2][3]. In Suzuki-Miyaura couplings of related 2-chloropyridines, stronger bases like potassium phosphate (K₃PO₄) are often necessary to achieve good conversion[4].

Q4: Can the tert-butyl ester group be cleaved under the reaction conditions?

The tert-butyl ester is generally stable under neutral and basic conditions commonly used for cross-coupling reactions. However, prolonged heating in the presence of strong bases and nucleophilic species could potentially lead to some degree of hydrolysis or transesterification, although this is not a commonly reported issue for this specific substrate under typical cross-coupling conditions.

Q5: Are there any known side reactions to be aware of?

Common side reactions in Suzuki-Miyaura couplings include protodeboronation of the boronic acid and homocoupling of the coupling partners. In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway. For substrates like this compound, catalyst inhibition by the pyridine nitrogen is a significant consideration. The use of bulky ligands can help mitigate this by sterically shielding the palladium center.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution Rationale
Inactive Catalyst Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species.Pd(II) sources require reduction to Pd(0) to enter the catalytic cycle. Inefficient reduction can lead to low activity.
Inappropriate Ligand Screen bulky, electron-rich phosphine ligands (e.g., Buchwald or ferrocenyl-based ligands).These ligands facilitate the oxidative addition of the relatively unreactive C-Cl bond and prevent catalyst deactivation.
Suboptimal Base Try a stronger base like K₃PO₄.A stronger base can more effectively activate the boronic acid for transmetalation.
Solvent Effects Use a polar aprotic solvent like dioxane, often with a small amount of water.The solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle.
Protodeboronation Use the boronic ester (e.g., pinacol ester) instead of the boronic acid.Boronic esters are often more stable and less prone to protodeboronation, especially at higher temperatures.
Low Conversion in Buchwald-Hartwig Amination
Potential Cause Recommended Solution Rationale
Catalyst Inhibition Employ bulky ligands such as 1,1´-bis(dicyclohexylphosphino)ferrocene.The steric bulk of the ligand can prevent the pyridine nitrogen from coordinating to the palladium center and inhibiting catalysis[1][2][3].
Weak Base Insufficient While weaker bases can be used, if conversion is low, consider a stronger base like NaOtBu or K₃PO₄, being mindful of substrate stability.A stronger base can facilitate the deprotonation of the amine and the formation of the palladium-amide complex.
Low Reaction Temperature Gradually increase the reaction temperature (e.g., from 50 °C to 80-100 °C).Higher temperatures can overcome the activation energy for the oxidative addition step.
Reagent Purity Ensure all reagents, especially the amine and solvent, are pure and anhydrous.Water and other impurities can deactivate the catalyst and lead to side reactions.
Incomplete Reaction Increase reaction time and monitor by TLC or LC-MS.Some couplings with deactivated substrates can be slow and may require extended reaction times to reach completion.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol is adapted from literature procedures for the amination of this compound[2][3].

Reagents:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 1,1´-Bis(dicyclohexylphosphino)ferrocene (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound, cesium carbonate, palladium(II) acetate, and 1,1´-bis(dicyclohexylphosphino)ferrocene.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane, followed by the amine, via syringe.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed catalyst Check Catalyst System (Pre-catalyst, Ligand) start->catalyst Is the catalyst appropriate? base Evaluate Base (Strength, Solubility) start->base Is the base optimal? conditions Assess Reaction Conditions (Temperature, Solvent, Time) start->conditions Are conditions suitable? reagents Verify Reagent Quality (Purity, Anhydrous) start->reagents Are reagents high quality? catalyst_sol Screen Bulky, Electron-Rich Ligands Use Air-Stable Pre-catalyst catalyst->catalyst_sol base_sol Screen Different Bases (e.g., K3PO4 for Suzuki, Cs2CO3 for Buchwald) base->base_sol conditions_sol Increase Temperature Incrementally Screen Solvents (e.g., Dioxane/H2O) conditions->conditions_sol reagents_sol Purify/Dry Reagents and Solvents Use Fresh Starting Materials reagents->reagents_sol end Improved Conversion catalyst_sol->end Re-run Experiment base_sol->end Re-run Experiment conditions_sol->end Re-run Experiment reagents_sol->end Re-run Experiment

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_complex Ar-Pd(II)(Cl)L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + R-B(OR)2 + Base PdII_R_complex Ar-Pd(II)(R)L2 Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_complex Ar-Pd(II)(Cl)L2 OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR2 + Base Pd_Amide Ar-Pd(II)(NR2)L2 Amine_Coord->Pd_Amide RedElim Reductive Elimination Pd_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Purification strategy to remove palladium catalyst from Tert-butyl 2-chloronicotinate reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from Tert-butyl 2-chloronicotinate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of palladium contamination in a reaction involving this compound?

Palladium contamination in your reaction mixture typically originates from the catalyst used in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig, which are common methods for synthesizing derivatives of this compound. The residual palladium can exist in various oxidation states, including Pd(0) and Pd(II), and may be present as soluble complexes or insoluble particles.[1][2]

Q2: Why is it crucial to remove residual palladium from my this compound product?

For pharmaceutical applications, stringent regulatory guidelines exist for the amount of residual palladium in active pharmaceutical ingredients (APIs).[3] The International Council for Harmonisation (ICH) Q3D guidelines set limits for elemental impurities, and palladium is considered a toxic metal that must be controlled to acceptable levels.[2][4] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which can translate to a concentration limit as low as 10 ppm in the final API, depending on the daily dosage.[5] Beyond regulatory compliance, residual palladium can interfere with downstream reactions and biological assays.[6][7]

Q3: What are the primary strategies for removing palladium catalysts?

The main strategies for palladium removal can be broadly categorized as:

  • Filtration: Effective for removing heterogeneous palladium catalysts or palladium that has precipitated out of solution.[8]

  • Chromatography: Column chromatography can separate the desired product from palladium residues, although it may not always be sufficient for removing soluble palladium species.[5][9]

  • Crystallization: Recrystallization of the solid product can be a powerful purification technique to exclude palladium impurities.[5]

  • Extraction: Liquid-liquid extraction can be used to remove some palladium salts, potentially with the aid of aqueous washes containing chelating agents.[8]

  • Scavenging: This is a highly effective method that involves adding a material (a scavenger) that selectively binds to the palladium, which can then be removed by filtration.[1][10]

Q4: What types of palladium scavengers are available?

A variety of scavengers are commercially available, each with different functional groups that chelate palladium. Common types include:

  • Silica-based scavengers: These are functionalized silica gels with groups like thiols, amines (e.g., Si-Trisamine), or triazenes (e.g., Si-TMT) that have a high affinity for palladium.[1][11]

  • Polymer-bound scavengers: These are functionalized polymers, such as polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT), that are effective at capturing palladium.[12]

  • Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb residual palladium.[5]

  • Thiol-based reagents: Molecules like N-acetyl cysteine can be used in aqueous washes to chelate and remove palladium.[4]

Troubleshooting Guide

Issue 1: After filtering the reaction mixture through Celite, I still detect significant palladium contamination.

  • Possible Cause: The palladium may be present as soluble species that pass through the Celite pad. Filtration is most effective for heterogeneous or precipitated palladium.[5][8]

  • Solution:

    • Induce Precipitation: Try to change the solvent system to one in which the palladium species are less soluble, which may cause them to precipitate.

    • Employ a Scavenger: This is the most recommended next step. Choose a scavenger based on the likely form of your palladium and the nature of your product and solvent. For a polar, heterocyclic compound like this compound, silica-based scavengers with thiol or amine functionality are often a good starting point.[1][11]

Issue 2: My product co-elutes with the palladium catalyst during column chromatography.

  • Possible Cause: The polarity of your product, this compound, might be similar to that of the soluble palladium complexes under the chromatographic conditions used.

  • Solution:

    • Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel) to improve separation.[9]

    • Pre-treat with a Scavenger: Before chromatography, treat the crude product with a palladium scavenger. This will bind the palladium, and the resulting scavenger-palladium complex will have a very different polarity, making it easily separable by either filtration or chromatography.[10]

Issue 3: I've tried a scavenger, but the palladium levels are still above the acceptable limit.

  • Possible Cause: The chosen scavenger may not be optimal for the specific palladium species in your mixture, or the scavenging conditions (temperature, time, amount of scavenger) may not be ideal.[2]

  • Solution:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol-based, amine-based, triazene-based) to find the most effective one for your system.[4]

    • Optimize Scavenging Conditions: Vary the amount of scavenger used, the reaction time, and the temperature. Sometimes, a longer stirring time or gentle heating can improve scavenging efficiency.

    • Combine Methods: A multi-step approach can be very effective. For example, an initial filtration, followed by treatment with a scavenger, and then a final recrystallization or carbon treatment can significantly reduce palladium levels.[4]

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium removal techniques reported in the literature.

Method/ScavengerInitial Pd Level (ppm)Final Pd Level (ppm)Removal EfficiencyReference
Silica Scavenger 2>2007>96.5%[1]
2,4,6-trimercapto-s-triazine (TMT)600-65020-60~90-97%[10]
Subsequent Crystallizations20-60<1>95%[10]
SPM32 Scavenger~1,0004-150~85-99.6%[4]
Carboxen® 56412501299%[13]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using a Silica-Based Scavenger

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or acetonitrile). The concentration should be such that the product remains fully dissolved throughout the process.

  • Add the Scavenger: Add the selected silica-based scavenger (e.g., ISOLUTE® Si-Thiol or Si-TMT) to the solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filter to Remove Scavenger: Filter the mixture through a pad of Celite® to remove the silica scavenger and the bound palladium.

  • Wash the Filter Cake: Wash the filter cake with a small amount of the solvent used to dissolve the product to ensure complete recovery of the product.

  • Concentrate the Filtrate: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Analyze a sample of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining palladium levels.[14]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolve the Crude Product: Dissolve the crude this compound in an appropriate organic solvent.

  • Add Activated Carbon: Add activated carbon to the solution (typically 5-10% w/w relative to the crude product).

  • Stir the Mixture: Stir the mixture vigorously at room temperature for 1-4 hours.

  • Filter the Mixture: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that some product loss due to adsorption onto the carbon can occur.

  • Concentrate and Analyze: Concentrate the filtrate and analyze for residual palladium as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis & Final Product A Crude this compound (with Pd contamination) B Dissolve in Organic Solvent A->B Step 1 C Add Pd Scavenger (e.g., Silica-Thiol) B->C Step 2 D Stir (2-24h, RT or Heat) C->D Step 3 E Filter through Celite D->E Step 4 F Concentrate Filtrate E->F Step 5 G Analyze Pd levels (ICP-MS) F->G Step 6 H Purified Product (<10 ppm Pd) G->H Result

Caption: Experimental workflow for palladium removal using a scavenger.

troubleshooting_logic Start High Pd Levels After Initial Workup Q1 Is the Pd soluble? Start->Q1 Action1 Use a Metal Scavenger (e.g., Si-TMT, Activated Carbon) Q1->Action1 Yes Action2 Filter through Celite Q1->Action2 No (Insoluble) Q2 Pd still high after scavenging? Action1->Q2 Action2->Q1 Re-evaluate Action3 Screen different scavengers Q2->Action3 Yes End Pd Levels Acceptable Q2->End No Action4 Optimize conditions (time, temp, equivalents) Action3->Action4 Action5 Combine methods (e.g., Scavenger + Crystallization) Action4->Action5 Action5->End

Caption: Troubleshooting logic for palladium removal.

References

Preventing decomposition of Tert-butyl 2-chloronicotinate under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 2-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent under basic conditions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of decomposition for this compound under basic conditions?

A1: The primary decomposition pathway is the hydrolysis of the tert-butyl ester group, a reaction known as saponification, which results in the formation of 2-chloronicotinic acid and tert-butanol. This reaction is generally slower for bulky tert-butyl esters compared to less sterically hindered esters like methyl or ethyl esters. However, harsh basic conditions, such as the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), can promote this unwanted hydrolysis.[1][2][3]

Q2: Can the 2-chloro substituent on the pyridine ring cause side reactions?

A2: Yes, the electron-withdrawing nature of the pyridine ring and the chloro substituent makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This can be a competing reaction pathway, especially with strong nucleophiles or at elevated temperatures. In the context of amidation reactions, the desired reaction is typically a palladium-catalyzed Buchwald-Hartwig amination, which proceeds under different conditions than a classical SNAr.[6][7] Careful selection of reaction conditions is crucial to favor the desired transformation over SNAr.

Q3: What types of bases are recommended to prevent decomposition of the tert-butyl ester?

A3: To minimize the risk of ester hydrolysis, it is highly recommended to use weak, non-nucleophilic bases. Weak inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have been shown to be effective in promoting reactions like Buchwald-Hartwig aminations without causing significant decomposition of the tert-butyl ester.[8] Sterically hindered, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are also a good choice as they are poor nucleophiles and are primarily used as proton scavengers.[3]

Q4: Under what conditions is the tert-butyl ester group generally stable?

A4: The tert-butyl ester group is known for its stability under a wide range of basic and nucleophilic conditions, which is why it is a popular protecting group for carboxylic acids.[3][9] It is particularly stable when used with weak bases like K₂CO₃ or Cs₂CO₃ at mild temperatures (e.g., 40-50 °C).[8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in reactions involving basic conditions.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 2-chloronicotinic acid. The base used is too strong (e.g., NaOH, KOH, LiOH), leading to saponification of the tert-butyl ester.Switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃. Alternatively, use a sterically hindered, non-nucleophilic organic base such as DIPEA.
Reaction is sluggish or does not go to completion. The base is too weak to effectively deprotonate the nucleophile or neutralize acidic byproducts.If using a weak base like K₂CO₃, ensure it is finely powdered and anhydrous. A slight increase in temperature (e.g., to 50-60 °C) can also be beneficial, but should be monitored for decomposition.
Formation of an unexpected side product corresponding to the displacement of the 2-chloro group. Nucleophilic aromatic substitution (SNAr) is occurring as a side reaction. This is more likely with highly nucleophilic reagents or at elevated temperatures.If the desired reaction is a cross-coupling, ensure the catalyst is active and the conditions favor the catalytic cycle over direct SNAr. Lowering the reaction temperature may also disfavor the SNAr pathway.
Inconsistent results between batches. The quality and dryness of reagents and solvents are critical. Water can facilitate the hydrolysis of the ester.Use anhydrous solvents and ensure all reagents, including the base, are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Data on Base Stability

Base Type Relative Strength Potential for Ester Hydrolysis Recommendation
Strong Hydroxides (e.g., NaOH, KOH, LiOH)StrongHighNot Recommended . High risk of saponification.
Carbonates (e.g., K₂CO₃, Cs₂CO₃)WeakLowHighly Recommended . Proven to be effective in promoting desired reactions while preserving the ester group.[8]
Hindered Organic Amines (e.g., DIPEA)Weak, Non-nucleophilicVery LowRecommended . Ideal for scavenging acid without attacking the ester.
Alkoxides (e.g., KOtBu)StrongHighNot Recommended . Strong base and nucleophile that can lead to decomposition.[10]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Amidation of this compound with a Primary Amide

This protocol is adapted from a procedure by MacMillan and coworkers and has been shown to be effective while preserving the tert-butyl ester.[8]

Reagents:

  • This compound (1.0 equiv)

  • Primary amide (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, finely powdered and dried)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the primary amide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and phosphine ligand under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

Decomposition Pathways of this compound

Potential Reaction Pathways of this compound A This compound B Desired Product (e.g., Amidation) A->B Weak Base (K2CO3) Pd Catalyst C Saponification (Ester Hydrolysis) A->C Strong Base (NaOH) + H2O D SNAr Product A->D Strong Nucleophile High Temperature E 2-Chloronicotinic acid C->E

Caption: Potential reaction pathways for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield of Desired Product check_sm Is starting material consumed? start->check_sm check_hydrolysis Is 2-chloronicotinic acid observed? check_sm->check_hydrolysis Yes no_reaction Incomplete Reaction check_sm->no_reaction No check_snar Is SNAr product observed? check_hydrolysis->check_snar No hydrolysis Ester Hydrolysis check_hydrolysis->hydrolysis Yes snar SNAr Side Reaction check_snar->snar Yes solution_no_reaction Increase temperature slightly Check catalyst/reagent quality no_reaction->solution_no_reaction solution_hydrolysis Use weaker, non-nucleophilic base (e.g., K2CO3, DIPEA) Ensure anhydrous conditions hydrolysis->solution_hydrolysis solution_snar Lower reaction temperature Confirm catalyst activity snar->solution_snar

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Tert-butyl 2-chloronicotinate stability, storage, and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of tert-butyl 2-chloronicotinate. It also offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experiments.

Stability and Storage Guidelines

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound.

ParameterGuidelineCitation
Storage Temperature 2-8°C is recommended for long-term storage. Room temperature storage is also mentioned.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Light Keep in a dark place to prevent potential photodegradation.
Container Store in a tightly closed container, such as an amber glass bottle.
Environment Keep in a dry and well-ventilated place.[1]

Handling Precautions

This compound is an irritant and requires careful handling to ensure laboratory safety.

PrecautionGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (goggles), and face protection.[1]
Ventilation Use only outdoors or in a well-ventilated area, such as a fume hood.
Inhalation Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
Skin and Eye Contact Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]
Contaminated Clothing Take off contaminated clothing and wash it before reuse.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

dot

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions cluster_start Troubleshooting Workflow for this compound Reactions cluster_checks Initial Checks cluster_troubleshooting Specific Troubleshooting cluster_solutions Potential Solutions start Experiment Start issue Issue Encountered (e.g., Low Yield, No Reaction, Side Products) start->issue reagent_quality Reagent Quality Check - Purity of Starting Material? - Freshness of Solvents/Reagents? issue->reagent_quality Verify reaction_setup Reaction Setup Verification - Inert Atmosphere? - Correct Temperature? - Proper Stirring? issue->reaction_setup Verify ester_cleavage Suspected Ester Cleavage? (Acidic conditions or strong base) reagent_quality->ester_cleavage If reagents are fine reaction_setup->ester_cleavage If setup is correct catalyst_issue Catalyst Inactivation? (e.g., in Suzuki Coupling) ester_cleavage->catalyst_issue No solution_ester Adjust pH: - Use non-acidic conditions. - Avoid strong, non-nucleophilic bases if cleavage is an issue. ester_cleavage->solution_ester Yes low_reactivity Low Reactivity of 2-Chloropyridine? (e.g., in Cross-Coupling) catalyst_issue->low_reactivity No solution_catalyst Optimize Catalyst System: - Use specialized ligands (e.g., Buchwald ligands). - Increase catalyst loading. catalyst_issue->solution_catalyst Yes solution_reactivity Enhance Reactivity: - Increase reaction temperature. - Use a more active catalyst/ligand combination. low_reactivity->solution_reactivity Yes

Caption: A logical workflow for troubleshooting common experimental issues.

Q1: My reaction is showing low to no yield. What are the common causes?

A1: Several factors could contribute to low or no product yield. Consider the following:

  • Reagent Quality: Ensure that the this compound is of high purity and has been stored correctly. Impurities or degradation can inhibit the reaction. Solvents and other reagents should be anhydrous and of appropriate grade, especially for moisture-sensitive reactions like cross-coupling.

  • Reaction Conditions:

    • Inert Atmosphere: For many reactions, particularly those involving organometallics (e.g., Suzuki, Buchwald-Hartwig couplings), maintaining a strict inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and side reactions.

    • Temperature: The reaction temperature may be too low for the activation of the 2-chloropyridine moiety, which is known to be less reactive than its bromo or iodo analogs. Consider increasing the temperature.

  • Catalyst and Ligand Choice (for cross-coupling reactions): Standard palladium catalysts may not be effective for activating the C-Cl bond in 2-chloropyridines. The use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is often necessary to facilitate the oxidative addition step.

Q2: I am observing the formation of 2-hydroxynicotinic acid or its tert-butyl ester as a byproduct. What is happening?

A2: The formation of these byproducts suggests that the chloro group is being displaced by a hydroxide or water molecule. This can occur under certain nucleophilic substitution conditions, especially at elevated temperatures or in the presence of strong bases in aqueous media.

  • Troubleshooting:

    • Ensure your reaction is conducted under anhydrous conditions if water is not a required reagent.

    • If a base is necessary, consider using a non-nucleophilic base.

    • Lowering the reaction temperature might reduce the rate of this side reaction.

Q3: My product analysis indicates the loss of the tert-butyl group. Why did this happen?

A3: The tert-butyl ester is sensitive to acidic conditions and can be cleaved to form the corresponding carboxylic acid.

  • Acidic Conditions: The presence of even catalytic amounts of a strong acid, or prolonged heating in a protic solvent, can lead to the hydrolysis of the tert-butyl ester. The reaction mechanism involves the formation of a stable tert-butyl cation.

  • Strong Bases: While generally stable to many bases, very strong bases such as sodium hydride (NaH) in DMF have been reported to cleave tert-butyl esters.

  • Troubleshooting:

    • If your reaction requires acidic conditions, the tert-butyl ester is not a suitable protecting group.

    • If the reaction is run under basic conditions, ensure the base is not excessively strong or consider alternative solvents to DMF if using a strong base.

    • Buffer your reaction mixture if there is a possibility of acid generation during the reaction.

Frequently Asked Questions (FAQs)

Q: What is the general stability of this compound?

A: Under recommended storage conditions (cool, dry, dark, inert atmosphere), this compound is a stable compound. Chemically, the tert-butyl ester group is stable under neutral and basic conditions but is labile to acid. The 2-chloro-pyridine core is a relatively electron-deficient aromatic system.

Q: Can I use this compound in Suzuki coupling reactions?

A: Yes, it can be used as a substrate in Suzuki and other palladium-catalyzed cross-coupling reactions. However, due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, more forcing reaction conditions and specialized catalyst systems are often required for good yields. Challenges can include slow oxidative addition and catalyst inhibition by the pyridine nitrogen.

Q: What are the expected degradation pathways for this compound?

A: The primary degradation pathways under experimental conditions are likely:

  • Hydrolysis of the tert-butyl ester: This is catalyzed by acid and will yield 2-chloronicotinic acid and isobutylene.

  • Nucleophilic substitution of the chloride: Depending on the reaction conditions and nucleophiles present, the chloride can be displaced. For example, hydrolysis can lead to 2-hydroxynicotinic acid derivatives.

Q: Are there any known incompatibilities I should be aware of?

A: Avoid strong oxidizing agents, strong acids, and strong bases if cleavage of the ester or other side reactions are not desired. As with many organic compounds, it may be combustible at high temperatures.

Q: What should I do in case of accidental exposure?

A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]

References

Technical Support Center: Minimizing Protodeboronation with Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize protodeboronation side reactions when using tert-butyl 2-chloronicotinate derivatives in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with substrates like this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction consumes the organoboron reagent, reducing the yield of the desired cross-coupled product and forming a byproduct that can complicate purification.[2] this compound is an electron-deficient heteroaromatic system, a class of substrates particularly susceptible to protodeboronation, especially under the basic conditions required for Suzuki-Miyaura coupling.[3][4]

Q2: What is the primary mechanism driving protodeboronation in this context?

A2: The primary mechanism is often base-catalyzed.[5] Under basic (high pH) conditions, the boronic acid or ester is converted to a more reactive boronate anion.[6] This species is more susceptible to protonolysis (cleavage by a proton source, such as water), leading to the formation of the undesired C-H bond.[1][5] For some heteroaromatic systems, the reaction rate can be influenced by the specific pH, which controls the speciation of the boronic acid.[2]

Q3: Does converting the boronic acid to a pinacol ester, like the one derived from this compound, prevent protodeboronation?

A3: Not necessarily. While boronic esters are often used to improve stability, this is not a universal solution.[7] The stability of boronic esters is highly dependent on the reaction conditions and the nature of the aryl group.[6] In some cases, hydrolysis of the ester back to the more reactive boronic acid can be a significant step in the overall protodeboronation process, especially in aqueous basic media.[6]

Q4: How do palladium-phosphine catalysts influence protodeboronation?

A4: The palladium catalyst system, while essential for the Suzuki coupling, can also play a role in protodeboronation.[8] Highly efficient catalysts that promote rapid catalytic turnover can help the desired cross-coupling reaction outcompete the slower protodeboronation side reaction.[1] However, recent studies have shown that some bulky phosphine ligands, typically used to facilitate challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[8] Therefore, careful selection of the ligand is crucial.

Troubleshooting Guide

This section addresses common problems encountered during Suzuki-Miyaura reactions with this compound boronic acid or its esters, focusing on solutions to mitigate protodeboronation.

Problem: Low yield of the desired coupled product and significant formation of a this compound byproduct.

This is the classic symptom of protodeboronation. The following workflow provides a systematic approach to troubleshooting this issue.

G Troubleshooting Workflow for Protodeboronation start Low Yield & High Protodeboronation check_base Step 1: Evaluate Base start->check_base check_water Step 2: Control Water Content check_base->check_water Issue Persists success Improved Yield check_base->success Solution: Use weaker, non-hydroxide bases (K₃PO₄, Cs₂CO₃, KF) check_temp Step 3: Optimize Temperature check_water->check_temp Issue Persists check_water->success Solution: Use anhydrous solvents and freshly dried reagents check_catalyst Step 4: Screen Catalyst/Ligand check_temp->check_catalyst Issue Persists check_temp->success Solution: Lower reaction temperature (e.g., 60-80 °C) use_protected Step 5: Use Protected Boronic Ester check_catalyst->use_protected Issue Persists check_catalyst->success Solution: Use highly active pre-catalyst (e.g., Buchwald G3/G4) use_protected->success Solution: Switch to MIDA boronate or trifluoroborate salt

Caption: Troubleshooting workflow for minimizing protodeboronation.

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following table summarizes key parameters and their general effect on the rate of protodeboronation for electron-deficient heteroaryl boronic acids/esters.

ParameterHigh Protodeboronation ConditionsRecommended Conditions to Minimize ProtodeboronationRationale
Base Strong, aqueous bases (e.g., NaOH, KOH)Weaker, often anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, KF)Strong bases promote the formation of the reactive boronate anion.[5] Weaker bases can facilitate transmetalation without excessively accelerating protodeboronation.[9][10]
Temperature High (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Protodeboronation, like most reactions, is accelerated at higher temperatures.[11][12] Lowering the temperature can favor the desired coupling.[9]
Solvent/Water Protic or wet solvents (e.g., MeOH, excess H₂O)Anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal waterWater is the proton source for protodeboronation.[1] Using anhydrous conditions is a primary strategy to suppress this side reaction.[9]
Catalyst System Inefficient catalyst, bulky ligandsHighly active Pd(0) pre-catalysts (e.g., Buchwald G3/G4) with appropriate ligands (e.g., SPhos, XPhos)An efficient catalyst promotes rapid C-C bond formation, which can outcompete the C-B bond cleavage.[1][13]
Boron Reagent Boronic Acid / Pinacol EsterMIDA Boronate / Potassium TrifluoroborateThese derivatives provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][14]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for coupling this compound boronic ester with an aryl bromide, incorporating best practices to reduce side reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), the this compound-derived boronic pinacol ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add a highly active palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide). If necessary, a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) can be used, but starting completely anhydrous is recommended.[10][13]

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Analyze for the consumption of starting materials, formation of the desired product, and the appearance of the protodeboronated byproduct (this compound).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Stabilized MIDA Boronate Ester

If protodeboronation remains a significant issue, converting the boronic acid/ester to a more stable MIDA (N-methyliminodiacetic acid) boronate is a highly effective strategy.[1][14]

  • Dissolution: In a round-bottom flask, dissolve the this compound-derived boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux (e.g., 110-120 °C) with a Dean-Stark apparatus to azeotropically remove water.

  • Isolation: After 1-2 hours, or once water evolution ceases, cool the reaction mixture. The MIDA boronate product often precipitates upon cooling or can be isolated by standard workup and purification procedures (e.g., crystallization or chromatography).

  • Usage: The resulting MIDA boronate is a bench-stable solid that can be used in Suzuki reactions (as in Protocol 1), where the boronic acid is released slowly under the basic reaction conditions.

G cluster_0 Reaction Pathways ArBpin Ar-B(pin) (e.g., from this compound) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle ArBpin->Suzuki_Cycle Protodeboronation Protodeboronation (Side Reaction) ArBpin->Protodeboronation ArX R-X (Coupling Partner) ArX->Suzuki_Cycle Pd0 Pd(0) Catalyst Pd0->Suzuki_Cycle Base Base (e.g., K₃PO₄) Base->Suzuki_Cycle Base->Protodeboronation H2O H₂O (Proton Source) H2O->Protodeboronation Desired_Product Ar-R (Desired Product) Suzuki_Cycle->Desired_Product FAVORED PATHWAY Side_Product Ar-H (Side Product) Protodeboronation->Side_Product UNDESIRED PATHWAY

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

The "Slow-Release" Strategy

For particularly challenging substrates, the "slow-release" of the boronic acid from a stable precursor is a state-of-the-art strategy to minimize its decomposition.[1] This keeps the instantaneous concentration of the unstable boronic acid low, ensuring that it is more likely to engage in the productive Suzuki cycle rather than undergo protodeboronation.

G MIDA Stable Precursor (Ar-MIDA) Base_H2O Base / H₂O (Slow Hydrolysis) MIDA->Base_H2O Boronic_Acid Ar-B(OH)₂ (Low Concentration) Base_H2O->Boronic_Acid Slow Release Suzuki_Cycle Fast Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Cycle Protodeboronation Slow Protodeboronation (Minimized) Boronic_Acid->Protodeboronation Product Desired Product Suzuki_Cycle->Product

Caption: The "slow-release" strategy using a stable MIDA boronate.

References

Technical Support Center: Improving the Aqueous Solubility of Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-chloronicotinate in aqueous reaction environments. Due to its chemical structure, this compound is expected to have low solubility in water, which can present challenges in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a derivative of nicotinic acid, an organic compound with the chemical formula C₁₀H₁₂ClNO₂. Its structure, featuring a tert-butyl ester and a chlorinated pyridine ring, suggests it is a lipophilic (fat-soluble) and hydrophobic (water-insoluble) molecule. For reactions that require an aqueous medium, such as certain biological assays or specific chemical syntheses, its poor solubility can lead to low reaction rates, incomplete reactions, and difficulty in product purification.

Q2: Is there any available data on the solubility of this compound?

Q3: What are the primary methods to improve the solubility of a hydrophobic compound like this compound in aqueous solutions?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble organic compounds. The most common approaches for laboratory-scale reactions include:

  • Co-solvents: Introducing a water-miscible organic solvent to the aqueous phase to increase the overall polarity of the solvent system.[2][3]

  • Micellar Catalysis: Using surfactants to form micelles that can encapsulate the hydrophobic compound, allowing it to "dissolve" in the aqueous phase.[4]

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst to transport a reactant from the aqueous phase to the organic phase (where the hydrophobic compound is dissolved), or vice-versa, to facilitate the reaction.[5][6][7]

Q4: How do I choose the best solubility enhancement method for my experiment?

A4: The choice of method depends on several factors, including the specific reaction conditions (e.g., temperature, pH), the nature of the other reactants, and the desired outcome.

  • Co-solvents are often a straightforward first approach, but the organic solvent may interfere with the reaction or downstream processing.

  • Micellar catalysis is particularly useful for reactions where bringing reactants together in a localized environment is beneficial.

  • Phase-transfer catalysis is ideal for reactions involving an ionic species in the aqueous phase and a non-polar substrate.

Troubleshooting Guide

Issue 1: My reaction with this compound in an aqueous buffer is very slow or not proceeding at all.

  • Question: Have you confirmed that the slow reaction rate is due to poor solubility?

    • Answer: Visually inspect the reaction mixture. Do you see undissolved solid or an oily layer? If so, solubility is likely the issue. You can also try a small-scale experiment with a higher dilution to see if the reaction proceeds, albeit with a lower yield.

  • Question: What is the first troubleshooting step I should take?

    • Answer: Introducing a co-solvent is often the simplest initial step. See the Experimental Protocols section for a detailed method.

Issue 2: I've added a co-solvent, but the solubility is still not sufficient, or the co-solvent is interfering with my reaction.

  • Question: How do I select an appropriate co-solvent?

    • Answer: Choose a water-miscible organic solvent in which this compound is soluble. Common choices include ethanol, methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[2][3] Refer to the solvent miscibility table for compatibility with water.

  • Question: What if the co-solvent is not compatible with my reaction chemistry?

    • Answer: If the co-solvent reacts with your reagents or inhibits a catalyst, you should consider alternative methods like micellar catalysis or phase-transfer catalysis, which do not require altering the bulk solvent properties as drastically.

Issue 3: I am considering micellar catalysis. How do I know if it's working?

  • Question: What are the visual indicators of micelle formation and substrate encapsulation?

    • Answer: Upon adding a surfactant above its critical micelle concentration (CMC), a previously cloudy or biphasic solution should become clear or translucent, indicating the hydrophobic compound has been incorporated into the micelles.

  • Question: My reaction is still slow even with a surfactant. What can I do?

    • Answer: Ensure you are using the surfactant at a concentration above its CMC. You may also need to screen different types of surfactants (anionic, cationic, or non-ionic) to find one that is most effective for your specific substrate and reaction. The choice of surfactant can also be influenced by the pH of your reaction medium.[8]

Data Presentation

Table 1: Estimated Solubility of this compound and Related Compounds

CompoundSolventEstimated SolubilityRationale/Reference
This compoundWaterVery LowExpected to be hydrophobic due to its chemical structure.
Tert-butyl 2,6-dichloronicotinateWaterVery LowHigh LogP value of 3.6 indicates strong lipophilicity.[1]
Nicotinic AcidWaterSlightly Soluble (1.6 g/100 mL at room temp)The carboxylic acid group allows for some water solubility.[9]
Nicotinic AcidEthanolSolubleGenerally soluble in polar organic solvents.[10]
This compoundDichloromethane, ChloroformHighEsters are generally soluble in chlorinated solvents.
This compoundTHF, Ethyl AcetateHighExpected to be soluble in common organic solvents.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

Objective: To improve the solubility of this compound in an aqueous reaction mixture by the addition of a water-miscible organic solvent.

Materials:

  • This compound

  • Aqueous buffer or deionized water

  • Co-solvent (e.g., ethanol, THF, DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • In the reaction vessel, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., ethanol).

  • With vigorous stirring, slowly add the aqueous buffer or water to the organic solution.

  • Continue adding the aqueous phase until the desired final reaction concentration is reached.

  • If precipitation occurs, add small increments of the co-solvent until the solution becomes clear.

  • Proceed with the addition of other reactants.

Protocol 2: Micellar Catalysis for an Aqueous Reaction

Objective: To facilitate an aqueous reaction of this compound by encapsulating it in micelles formed by a surfactant.

Materials:

  • This compound

  • Aqueous buffer or deionized water

  • Surfactant (e.g., sodium dodecyl sulfate (SDS) - anionic, or cetyltrimethylammonium bromide (CTAB) - cationic)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel, add the aqueous buffer or water.

  • Add the surfactant at a concentration above its critical micelle concentration (CMC). The CMC for SDS is ~8.2 mM and for CTAB is ~0.92 mM in water.

  • Stir the solution until the surfactant is fully dissolved.

  • Add the this compound to the surfactant solution.

  • Stir vigorously. The solution should become clear or translucent as the substrate is incorporated into the micelles.

  • Add the other reactants to the aqueous micellar solution to initiate the reaction.

Visualizations

logical_relationship cluster_start Start: Solubility Issue cluster_strategy Solubilization Strategies cluster_methods Methods cluster_outcome Outcome start Poor solubility of This compound in aqueous reaction strategy Select a solubilization method start->strategy cosolvent Use Co-solvent strategy->cosolvent Simple & Direct micellar Use Micellar Catalysis (Surfactant) strategy->micellar Reaction in one phase ptc Use Phase-Transfer Catalysis strategy->ptc Biphasic reaction success Successful Reaction cosolvent->success Solubility improved troubleshoot Further Troubleshooting cosolvent->troubleshoot Interference or insufficient solubility micellar->success Reaction proceeds micellar->troubleshoot No rate enhancement ptc->success Reaction proceeds ptc->troubleshoot No reaction

Caption: A decision workflow for addressing solubility issues of this compound.

experimental_workflow cluster_preparation Preparation cluster_mixing Mixing cluster_adjustment Adjustment cluster_reaction Reaction start Start dissolve_ester Dissolve tert-butyl 2-chloronicotinate in co-solvent start->dissolve_ester add_aqueous Slowly add aqueous phase with stirring dissolve_ester->add_aqueous check_clarity Check for precipitate add_aqueous->check_clarity add_cosolvent Add more co-solvent check_clarity->add_cosolvent Precipitate forms add_reagents Add other reactants check_clarity->add_reagents Solution is clear add_cosolvent->add_aqueous end End add_reagents->end

Caption: Experimental workflow for using a co-solvent to improve solubility.

References

Validation & Comparative

Reactivity Face-Off: Tert-butyl 2-chloronicotinate vs. Tert-butyl 2-bromonicotinate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of heterocyclic chemistry, 2-halonicotinates are indispensable building blocks for the synthesis of a wide array of functionalized pyridine derivatives that are core motifs in pharmaceuticals and advanced materials. The choice between a chloro or bromo substituent at the 2-position of the tert-butyl nicotinate scaffold is a critical decision that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of tert-butyl 2-chloronicotinate and tert-butyl 2-bromonicotinate in pivotal synthetic reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

General Principles of Reactivity

The reactivity of these two compounds is fundamentally governed by the nature of the carbon-halogen bond (C-X) and the electronic properties of the pyridine ring. Two primary reaction classes are of interest: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F, which is inversely correlated with the C-X bond strength.[1][2] Consequently, the weaker carbon-bromine bond in tert-butyl 2-bromonicotinate facilitates a faster oxidative addition compared to the stronger carbon-chlorine bond in its chloro counterpart.[2] This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[3][4] The reaction rate is influenced by the electronegativity of the halogen, which stabilizes the intermediate, and the leaving group ability of the halide. For pyridyl systems, the general reactivity order is often F > Cl > Br > I.[5] The higher electronegativity of chlorine makes the 2-position more electrophilic and better able to stabilize the developing negative charge in the transition state, often rendering this compound more reactive in SNAr reactions.[5]

Data Presentation: A Comparative Overview

While direct side-by-side kinetic studies for these specific substrates are not extensively documented, the following tables summarize representative quantitative data extrapolated from analogous systems to illustrate the expected performance in key transformations.

Table 1: Comparison in Suzuki-Miyaura Coupling

ParameterThis compoundTert-butyl 2-bromonicotinateCitation
Substrate Aryl ChlorideAryl Bromide[2][5]
Typical Catalyst Pd₂(dba)₃ / Bulky phosphine ligand (e.g., XPhos, SPhos)Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃[6][7]
Catalyst Loading 2-5 mol%1-3 mol%[8]
Base K₃PO₄, Cs₂CO₃K₂CO₃, Na₂CO₃
Temperature 80-110 °CRoom Temp to 80 °C[6]
Reaction Time 12-24 h4-12 h[5]
Expected Yield 70-90%85-98%[5]

Table 2: Comparison in Buchwald-Hartwig Amination

ParameterThis compoundTert-butyl 2-bromonicotinateCitation
Substrate Aryl ChlorideAryl Bromide[5][9]
Typical Catalyst Pd₂(dba)₃ / Bulky phosphine ligand (e.g., BrettPhos)Pd(OAc)₂ / BINAP or dppf[1][8]
Catalyst Loading 1-4 mol%1-2 mol%[8]
Base NaOt-Bu, LHMDSNaOt-Bu, K₃PO₄[8][10]
Temperature 90-110 °C80-100 °C[11][12]
Reaction Time 16-24 h8-16 h[12]
Expected Yield 65-85%80-95%[5][11]

Table 3: Comparison in Sonogashira Coupling

ParameterThis compoundTert-butyl 2-bromonicotinateCitation
Substrate Aryl ChlorideAryl Bromide[13]
Typical Catalyst PdCl₂(PPh₃)₂ / CuI / Ligand (e.g., P(t-Bu)₃)PdCl₂(PPh₃)₂ / CuI[14][15]
Catalyst Loading 2-5 mol% Pd, 4-10 mol% CuI1-3 mol% Pd, 2-5 mol% CuI[15]
Base Et₃N, i-Pr₂NHEt₃N, i-Pr₂NH[14]
Temperature 60-100 °CRoom Temp to 60 °C[16]
Reaction Time 12-24 h2-8 h[16]
Expected Yield 50-80%85-97%[16]

Table 4: Comparison in Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide

ParameterThis compoundTert-butyl 2-bromonicotinateCitation
Substrate Aryl ChlorideAryl Bromide[5]
Nucleophile Sodium Methoxide (NaOMe)Sodium Methoxide (NaOMe)
Solvent MeOH, THF, or DMFMeOH, THF, or DMF
Temperature 25-65 °C50-80 °C[5]
Reaction Time 2-6 h8-18 h[5]
Expected Yield >90%~80-90%[5]

Mandatory Visualization

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition (R¹-X) Pd_B_Complex R¹-Pd(II)L₂-OR² Pd_Complex->Pd_B_Complex Ligand Exchange (Base) Pd_R_Complex R¹-Pd(II)L₂-R³ Pd_B_Complex->Pd_R_Complex Transmetalation (R³-B(OR)₂) Pd_R_Complex->Pd0 Reductive Elimination Product R¹-R³ Pd_R_Complex->Product

References

A Comparative Analysis of Catalysts for Tert-butyl 2-chloronicotinate Cross-Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Tert-butyl 2-chloronicotinate is a key building block in the synthesis of numerous pharmaceutical agents and agrochemicals. The cross-coupling of this substrate at the C2-position offers a powerful strategy for introducing molecular diversity. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

The primary challenge in the cross-coupling of 2-chloropyridines lies in the potential for the pyridine nitrogen to coordinate to the metal center, leading to catalyst inhibition.[1] Therefore, the choice of an appropriate catalyst system, particularly the ligand, is crucial for achieving high efficiency and yields. This guide will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira, presenting a comparative overview of catalyst performance.

Catalyst Performance Overview

The selection of a catalyst for the cross-coupling of this compound depends on the desired transformation. The following tables summarize the performance of representative palladium-based catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The data presented is based on results reported for similar 2-chloropyridine substrates and serves as a strong predictive tool for reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For electron-deficient substrates like 2-chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective.[2][3]

Catalyst Precursor / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O1002-12>901-2
Pd₂(dba)₃ / XPhosK₃PO₄Toluene or THF80-1002-8>901-2
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
PEPPSI™-IPrK₂CO₃t-BuOH802-6>951-3

Note: Yields are representative for the coupling of 2-chloropyridines with various arylboronic acids and may vary for this compound. Data is compiled from various sources and does not represent a direct head-to-head comparison under identical conditions.[1]

Table 2: Buchwald-Hartwig Amination of 2-Chloropyridines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4][5] The choice of ligand is critical to overcome the challenges associated with the coupling of amines with 2-chloropyridines.[1]

Catalyst Precursor / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-1104-2470-951-3
Pd(OAc)₂ / XPhosCs₂CO₃Toluene1006-1885-981.5-3
[Pd(cinnamyl)Cl]₂ / BippyPhosNaOt-BuToluene1003-12>901-2

Note: Yields are representative for the amination of 2-chloropyridines and may vary based on the specific amine and for this compound.

Table 3: Heck Coupling of 2-Chloropyridines with Alkenes

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes.[6] For unactivated aryl chlorides like 2-chloropyridines, sterically hindered and electron-rich phosphine ligands are often required.[7]

Catalyst Precursor / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃1,4-Dioxane100-12012-2470-901.5-3
Pd(OAc)₂ / Herrmann's CatalystNaOAcDMF120-14012-3660-851-3

Note: Yields are representative for the Heck coupling of 2-chloropyridines with activated alkenes like acrylates and styrene.[7]

Table 4: Sonogashira Coupling of 2-Chloropyridines with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[2][8] Copper co-catalysis is often employed, although copper-free conditions have also been developed.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
PdCl₂(PPh₃)₂ / CuIEt₃N or i-Pr₂NHTHF or DMF25-802-1270-951-5
Pd(OAc)₂ / SPhos / CuIK₂CO₃1,4-Dioxane80-1004-1680-951-2
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSO252-6>902.5

Note: Yields are representative for the Sonogashira coupling of 2-chloropyridines.[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for each of the discussed cross-coupling reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) are then added. Degassed solvent (e.g., 1,4-dioxane/water mixture) is added via syringe. The reaction mixture is heated to the specified temperature with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.). This compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene). The Schlenk tube is sealed and heated in an oil bath at the specified temperature with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

General Procedure for Heck Coupling

A mixture of this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 6 mol%), and the base (e.g., Cs₂CO₃, 1.1-1.5 equiv.) in a degassed solvent (e.g., 1,4-dioxane) is placed in a sealed tube.[7] The mixture is heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.[7]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added. A base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) is then added, and the reaction mixture is stirred at the appropriate temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[2][8]

Visualizing Reaction Pathways and Comparisons

The following diagrams, generated using Graphviz, illustrate the generalized experimental workflow and a comparative logic for catalyst selection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Substrate, Coupling Partner, Base) Catalyst Add Catalyst System (Pd Precursor + Ligand) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat & Stir (Inert Atmosphere) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for cross-coupling reactions.

Catalyst_Comparison cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_heck Heck (C-C) cluster_sonogashira Sonogashira (C-C) Coupling_Type Desired Cross-Coupling Suzuki_Catalyst Pd(OAc)₂/SPhos Pd₂(dba)₃/XPhos High Yields Coupling_Type->Suzuki_Catalyst Arylboronic Acid Buchwald_Catalyst Pd₂(dba)₃/BINAP Pd(OAc)₂/XPhos Good for N-Arylation Coupling_Type->Buchwald_Catalyst Amine Heck_Catalyst Pd₂(dba)₃/P(t-Bu)₃ For Alkenylation Coupling_Type->Heck_Catalyst Alkene Sonogashira_Catalyst PdCl₂(PPh₃)₂/CuI For Alkynylation Coupling_Type->Sonogashira_Catalyst Alkyne

Caption: Catalyst selection guide based on the desired cross-coupling reaction.

Conclusion

The cross-coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While direct comparative studies on this specific substrate are limited, a wealth of information on analogous 2-chloropyridine systems provides a strong foundation for catalyst selection and reaction development. Palladium catalysts featuring bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and P(t-Bu)₃, have demonstrated high efficacy in overcoming the inherent challenges of coupling with electron-deficient heterocyclic chlorides. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems offer excellent yields under relatively mild conditions. Heck and Sonogashira couplings, while also viable, may require more forcing conditions. The provided data tables, protocols, and diagrams serve as a comprehensive guide for researchers to navigate the catalyst landscape and accelerate the discovery and development of novel chemical entities based on the nicotinic acid scaffold.

References

A Comparative Guide to the Use of Tert-butyl 2-chloronicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selection of intermediates and protecting groups is a critical decision that balances cost, efficiency, and chemical stability. Tert-butyl 2-chloronicotinate is a specialized reagent that serves as both a versatile building block and the source of an acid-labile tert-butyl (t-Bu) ester protecting group. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic implications against more common alternatives like methyl and ethyl 2-chloronicotinates.

I. Cost Analysis: A Quantitative Comparison

The primary drawback of this compound is its significantly higher purchase price compared to simpler alkyl ester alternatives. The cost per gram can be an order of magnitude greater, which is a crucial factor for process development and scale-up. The following table summarizes market prices from various chemical suppliers to provide a clear economic perspective.

Table 1: Cost Comparison of 2-Chloronicotinate Esters

CompoundSupplierQuantity (g)Price (USD)Cost per Gram (USD/g)
This compound Biosynth5$295.00$59.00
CHIRALEN1$20.00$20.00
CHIRALEN5$60.00$12.00
CHIRALEN25$180.00$7.20
Methyl 2-chloronicotinate AK Scientific25$27.00$1.08
TCI America25$95.89$3.84
Ethyl 2-chloronicotinate Thermo Scientific50$303.00$6.06

Note: Prices are subject to change and may vary based on purity, quantity, and supplier. The data is based on listed prices for research quantities.

II. Performance and Benefit Analysis

The higher cost of this compound is justified by its unique chemical properties, which offer significant advantages in specific synthetic contexts, particularly those involving sensitive or complex molecules.

A. The Orthogonality Advantage: Mild Deprotection

The key benefit of the tert-butyl ester is its lability under mild acidic conditions, a feature that makes it "orthogonal" to many other protecting groups.[1] While methyl and ethyl esters require harsh basic conditions (saponification) for cleavage, the t-Bu ester can be removed without affecting base-sensitive functionalities.[1][2] This selectivity is paramount in the late stages of complex synthesis, where preserving the integrity of the molecule is more critical than reagent cost.

Table 2: Performance Comparison of Nicotinate Protecting Groups

FeatureThis compoundMethyl/Ethyl 2-chloronicotinate
Primary Application Intermediate for sensitive molecules; installation of a directing group for mild amide activation.[3][4]General purpose intermediate for pharmaceuticals and agrochemicals.[5][6]
Key Advantage Acid-labile protecting group allows for mild, selective deprotection.Low cost and high availability.
Deprotection Conditions Mild Acid (e.g., TFA in DCM, aq. H₃PO₄) at room temperature.[7][8]Strong Base (e.g., LiOH, KOH, NaOH) often at elevated temperatures, followed by acidic workup.[2]
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and many other protecting groups.[1]Not orthogonal to base-sensitive functional groups.
Compatibility High compatibility with base-sensitive functional groups (e.g., other esters, amides).Limited compatibility; harsh basic conditions can cause undesired side reactions.

B. Unique Application: A Biomimetic Directing Group

Recent research has highlighted a powerful application of this compound in a two-step, biomimetic amide-to-ester transformation.[3][4]

  • Amide Activation : The reagent is used in a Palladium-catalyzed reaction to attach a tert-butyl nicotinate (tBu nic) directing group to a primary amide.[3]

  • Catalytic Alcoholysis : The resulting activated amide undergoes a Zinc-catalyzed alcoholysis under remarkably mild, neutral conditions (40-60 °C) to form an ester.[3][4]

This methodology allows for the transformation of chemically inert amides into esters, a process that typically requires harsh conditions.[4] The tBu nic group's specific steric and electronic properties are essential for the chelation of the zinc catalyst, making this a unique benefit not achievable with simple methyl or ethyl esters.[3]

G cluster_0 Step 1: Pd-Catalyzed Amidation cluster_1 Step 2: Zn-Catalyzed Alcoholysis Amide Primary Amide (R-CONH₂) Pd_cat Pd Catalyst Weak Base, 40-50 °C Amide->Pd_cat TBCN Tert-butyl 2-chloronicotinate TBCN->Pd_cat Activated_Amide Activated 'tBu nic' Amide Pd_cat->Activated_Amide Activated_Amide_2 Activated 'tBu nic' Amide Alcohol Alcohol (R'-OH) Zn_cat Zn(OAc)₂ Catalyst 40-60 °C Alcohol->Zn_cat Ester Product Ester (R-COOR') Zn_cat->Ester Activated_Amide_2->Zn_cat

Mild Amide to Ester Transformation Pathway

III. Decision Workflow and General Synthesis

Choosing the right reagent depends entirely on the synthetic context. For simple, robust molecules where cost is the primary driver, methyl or ethyl 2-chloronicotinate are the logical choices. For complex, multi-functional molecules requiring orthogonal protection strategies, the higher cost of the tert-butyl variant is a sound investment.

DecisionTree start Start: Select a 2-chloronicotinate reagent q1 Does the substrate contain base-sensitive functional groups (e.g., other esters, epoxides)? start->q1 q2 Is a mild, selective deprotection required in a late-stage synthesis? q1->q2 Yes use_methyl Consider Methyl or Ethyl 2-chloronicotinate q1->use_methyl No use_tbu Use Tert-butyl 2-chloronicotinate q2->use_tbu Yes q2->use_methyl No

Reagent Selection Decision Flowchart

The following diagram illustrates a generalized workflow where a protecting group strategy is essential. The use of this compound fits into this model where "mild deprotection" is a requirement.

Workflow A Starting Material with Carboxylic Acid B Protection Step (Esterification) A->B Add Protecting Group C Key Transformation(s) (e.g., coupling, reduction) B->C Masked Acid D Deprotection Step (Hydrolysis) C->D Intermediate E Final Product D->E Remove Protecting Group

General Synthetic Workflow with a Protecting Group

IV. Experimental Protocols

The following protocols provide standardized methodologies for the use of this compound and a common alternative, highlighting the key operational differences.

Protocol 1: Pd-Catalyzed Amidation using this compound (Adapted from Hollanders et al., ACS Catalysis, 2017)[3][4]

  • Reaction Setup : To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the primary amide (1.0 eq.), this compound (1.1 eq.), Pd₂(dba)₃ (2.5 mol%), 1,1´-bis(dicyclohexylphosphino)ferrocene (7.5 mol%), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Solvent Addition : Add anhydrous 1,4-dioxane.

  • Reaction : Stir the mixture at 50 °C and monitor the reaction progress by TLC or LC-MS until the starting amide is consumed.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification : The resulting crude tBu nic activated amide can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Saponification (Deprotection) of a Methyl Nicotinate Ester (General Procedure)[2]

  • Reaction Setup : Dissolve the methyl nicotinate ester derivative (1.0 eq.) in a suitable solvent mixture, such as THF/methanol/water.

  • Base Addition : Add an excess of a strong base, such as lithium hydroxide (LiOH, 5-10 eq.).

  • Reaction : Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or LC-MS until the starting ester is consumed (typically several hours).

  • Workup & Acidification : Cool the reaction to 0 °C and carefully acidify with aqueous HCl (e.g., 1N HCl) to a pH of ~2-3.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Acidic Cleavage (Deprotection) of a Tert-butyl Nicotinate Ester (General Procedure)[7][8]

  • Reaction Setup : Dissolve the tert-butyl nicotinate ester derivative (1.0 eq.) in an appropriate solvent, typically dichloromethane (DCM).

  • Acid Addition : Add an excess of trifluoroacetic acid (TFA). A common ratio is 1:1 DCM:TFA (v/v).

  • Reaction : Stir the mixture at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can be used to ensure complete removal of residual acid. The resulting carboxylic acid salt can then be purified or used directly.

Conclusion

The cost-benefit analysis of this compound is a clear case of value over volume. While its upfront cost is substantially higher than that of methyl or ethyl 2-chloronicotinates, its utility in modern organic synthesis is undeniable. The ability to perform mild, orthogonal deprotection is a critical advantage that can prevent the failure of a late-stage synthesis, thereby saving significant time and resources. Furthermore, its unique application as a precursor to the tBu nic directing group for mild amide activation opens synthetic routes that are otherwise challenging. For researchers working on complex, sensitive, and high-value molecules, the strategic benefits offered by this compound frequently outweigh its considerable cost.

References

Unveiling the Unseen: A Comparative Guide to Byproducts in Tert-butyl 2-chloronicotinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of clean and efficient chemical transformations is paramount. Tert-butyl 2-chloronicotinate stands as a valuable building block in the synthesis of novel therapeutics, yet the formation of undesirable byproducts can hinder progress and complicate purification. This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions involving this compound, with a focus on identifying and characterizing the resulting byproducts. By understanding these secondary reaction pathways, researchers can optimize conditions to favor the desired product and streamline the drug discovery process.

At a Glance: Byproduct Formation in Key Cross-Coupling Reactions

The following table summarizes the primary byproducts identified in Suzuki and Buchwald-Hartwig reactions of this compound. While ideal reaction conditions aim to minimize these impurities, their formation is often unavoidable and understanding their origin is key to mitigating their prevalence.

Reaction TypePrimary Coupling PartnersExpected Product TypeMajor Identified ByproductsPotential Origin
Suzuki Coupling Arylboronic Acidstert-Butyl 2-aryl-nicotinates1. Dehalogenated Nicotinate (tert-Butyl nicotinate)2. Homocoupling Product (Biphenyl derivatives)3. Hydrolyzed Starting Material (2-Chloronicotinic acid)1. Reductive dehalogenation of the starting material.2. Coupling of two arylboronic acid molecules.3. Hydrolysis of the tert-butyl ester under basic aqueous conditions.
Buchwald-Hartwig Amination Primary and Secondary Aminestert-Butyl 2-amino-nicotinates1. Dehalogenated Nicotinate (tert-Butyl nicotinate)2. Hydrolyzed Starting Material (2-Chloronicotinic acid)3. β-Hydride Elimination Product (Imine species)1. Reductive dehalogenation of the starting material.2. Hydrolysis of the tert-butyl ester.3. Elimination reaction from the palladium-amido intermediate.

Delving Deeper: Characterization of Byproducts

1. Dehalogenated Nicotinate (tert-Butyl nicotinate): This common byproduct arises from the premature reduction of the carbon-chlorine bond in the starting material. The palladium catalyst, in the presence of a hydride source (which can be a solvent, amine, or even trace water), can facilitate the replacement of the chlorine atom with a hydrogen atom. Its presence is often confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), where it will exhibit a molecular ion peak corresponding to the loss of a chlorine atom from the starting material.

2. Homocoupling Products: In Suzuki reactions, the desired cross-coupling of the aryl halide with the organoboron reagent can be accompanied by the unwanted coupling of two organoboron molecules. This is particularly prevalent when the reaction is exposed to oxygen, which can promote the oxidative homocoupling pathway.[1] These symmetrical biaryl byproducts can often co-elute with the desired product during chromatographic purification, necessitating careful analytical monitoring.

3. Hydrolyzed Starting Material (2-Chloronicotinic acid): The tert-butyl ester protecting group is susceptible to hydrolysis under both acidic and basic conditions. In the context of Suzuki and Buchwald-Hartwig reactions, which often employ basic conditions, the formation of 2-chloronicotinic acid can be a significant side reaction. This acidic byproduct can potentially interfere with the catalytic cycle and complicate the workup procedure.

4. β-Hydride Elimination Products: A known side reaction in Buchwald-Hartwig amination, β-hydride elimination occurs from the palladium-amido intermediate, leading to the formation of an imine and a palladium hydride species. This pathway is more likely with primary amines that possess β-hydrogens.

Alternative Starting Materials: A Performance Comparison

While this compound is a versatile reagent, its susceptibility to hydrolysis and the steric hindrance of the tert-butyl group can sometimes lead to lower yields or the formation of specific byproducts. One common alternative is methyl 2-chloronicotinate . The following table provides a conceptual comparison based on general reactivity principles.

FeatureThis compoundMethyl 2-chloronicotinateRationale
Susceptibility to Hydrolysis HigherLowerThe tert-butyl group is more readily cleaved under basic conditions than the methyl group.
Steric Hindrance HigherLowerThe bulky tert-butyl group can sometimes hinder the approach of coupling partners to the reactive center.
Reactivity in Cross-Coupling Generally goodGenerally good, potentially faster in some casesLower steric hindrance of the methyl ester may lead to faster reaction kinetics.
Product Purification Can be challenging due to byproduct similarityMay offer easier purification due to greater polarity differences between product and byproducts.The polarity difference between the methyl ester product and non-polar byproducts can be larger.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for minimizing byproduct formation. Below are generalized protocols for Suzuki and Buchwald-Hartwig reactions. Note that specific conditions should be optimized for each substrate combination.

General Procedure for Suzuki Coupling

To a solution of this compound (1.0 eq.) and an arylboronic acid (1.2 eq.) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a base (e.g., K₂CO₃, 2.0 eq.). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to afford the desired 2-amino-nicotinate.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the key reaction pathways and a typical experimental workflow.

Suzuki_Coupling_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts tBu-Nic-Cl tert-Butyl 2-chloronicotinate Hydrolysis 2-Chloronicotinic Acid tBu-Nic-Cl->Hydrolysis Base-mediated Hydrolysis Catalyst Pd Catalyst + Base tBu-Nic-Cl->Catalyst ArB(OH)2 Arylboronic Acid Homocoupling Ar-Ar ArB(OH)2->Homocoupling Self-Coupling ArB(OH)2->Catalyst Desired_Product tert-Butyl 2-arylnicotinate Dehalogenated tert-Butyl nicotinate Catalyst->Desired_Product Cross-Coupling Catalyst->Dehalogenated Reductive Dehalogenation

Byproduct formation pathways in Suzuki coupling.

Buchwald_Hartwig_Byproducts cluster_reactants Reactants cluster_products Products & Byproducts tBu-Nic-Cl tert-Butyl 2-chloronicotinate Hydrolysis 2-Chloronicotinic Acid tBu-Nic-Cl->Hydrolysis Base-mediated Hydrolysis Catalyst Pd Catalyst + Base tBu-Nic-Cl->Catalyst Amine Primary/Secondary Amine Amine->Catalyst Desired_Product tert-Butyl 2-aminonicotinate Dehalogenated tert-Butyl nicotinate Catalyst->Desired_Product C-N Coupling Catalyst->Dehalogenated Reductive Dehalogenation

Byproduct formation in Buchwald-Hartwig amination.

Experimental_Workflow Start Reaction Setup Reaction Heating under Inert Atmosphere Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product & Byproduct Characterization (NMR, MS) Purification->Analysis End Pure Product Analysis->End

A typical experimental workflow for cross-coupling reactions.

References

Spectroscopic Validation of Products from Tert-butyl 2-chloronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Tert-butyl 2-chloronicotinate serves as a versatile building block for the introduction of a variety of substituents at the 2-position of the pyridine ring through cross-coupling reactions. The spectroscopic validation of the resulting products is a critical step in confirming the success of these transformations and ensuring the purity and identity of the synthesized compounds. This guide provides a comparative overview of the expected spectroscopic data for products derived from this compound via three common and powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

For comparative purposes, this guide will also consider methyl 2-chloronicotinate as a readily available and often more economical alternative. The choice between a tert-butyl and a methyl ester can influence reaction kinetics, purification strategies, and the conditions required for subsequent ester hydrolysis, making a comparative understanding of their reaction products valuable.

Comparative Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for the starting materials and the products of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct experimental data for every derivative of this compound is not always available in the public domain, the provided data is based on established principles of spectroscopy and data from closely analogous structures.

Table 1: Spectroscopic Data of Starting Materials

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
This compound ~8.5 (dd), ~8.2 (dd), ~7.3 (dd), 1.6 (s, 9H)~164, ~153, ~150, ~140, ~123, ~82, ~28~2980 (C-H), ~1730 (C=O), ~1580, 1560 (C=C, C=N), ~1250, 1150 (C-O), ~780 (C-Cl)Expected [M]⁺ at 213/215 (Cl isotope pattern)
Methyl 2-chloronicotinate 8.53 (dd), 8.17 (dd), 7.33 (dd), 3.97 (s, 3H)Not readily available[1] ~2950 (C-H), ~1735 (C=O), ~1580, 1560 (C=C, C=N), ~1250, 1120 (C-O), ~780 (C-Cl)Expected [M]⁺ at 171/173 (Cl isotope pattern)

Table 2: Spectroscopic Data of Suzuki-Miyaura Coupling Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Tert-butyl 2-phenylnicotinate ~8.7 (dd), ~8.2 (dd), ~7.8-7.4 (m, 6H), 1.5 (s, 9H)~165, ~158, ~150, ~140, ~138, ~129, ~128, ~122, ~81, ~28~3060, 2980 (C-H), ~1720 (C=O), ~1600, 1580 (C=C, C=N), ~1250, 1160 (C-O)Expected [M]⁺ at 255
Methyl 2-phenylnicotinate ~8.7 (dd), ~8.2 (dd), ~7.8-7.4 (m, 6H), 3.9 (s, 3H)Not readily available~3060, 2950 (C-H), ~1725 (C=O), ~1600, 1580 (C=C, C=N), ~1250, 1130 (C-O)Expected [M]⁺ at 213

Table 3: Spectroscopic Data of Sonogashira Coupling Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Tert-butyl 2-(phenylethynyl)nicotinate ~8.6 (dd), ~8.2 (dd), ~7.6-7.3 (m, 6H), 1.6 (s, 9H)~164, ~152, ~148, ~140, ~132, ~129, ~128, ~124, ~93, ~88, ~82, ~28~3060, 2980 (C-H), ~2220 (C≡C), ~1725 (C=O), ~1570, 1550 (C=C, C=N)Expected [M]⁺ at 279
Methyl 2-(phenylethynyl)nicotinate ~8.6 (dd), ~8.2 (dd), ~7.6-7.3 (m, 6H), 4.0 (s, 3H)Not readily available~3060, 2950 (C-H), ~2220 (C≡C), ~1730 (C=O), ~1570, 1550 (C=C, C=N)Expected [M]⁺ at 237

Table 4: Spectroscopic Data of Buchwald-Hartwig Amination Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Tert-butyl 2-(phenylamino)nicotinate ~9.5 (s, 1H, NH), ~8.4 (dd), ~8.1 (dd), ~7.6-7.0 (m, 6H), 1.6 (s, 9H)~166, ~158, ~150, ~142, ~140, ~129, ~122, ~118, ~115, ~81, ~28~3300 (N-H), ~3060, 2980 (C-H), ~1710 (C=O), ~1610, 1580 (C=C, C=N)Expected [M]⁺ at 270
Methyl 2-(phenylamino)nicotinate ~9.5 (s, 1H, NH), ~8.4 (dd), ~8.1 (dd), ~7.6-7.0 (m, 6H), 3.9 (s, 3H)Not readily available~3300 (N-H), ~3060, 2950 (C-H), ~1715 (C=O), ~1610, 1580 (C=C, C=N)Expected [M]⁺ at 228

Experimental Protocols

Detailed below are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of a generic 2-halonicotinate ester. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Aryl-nicotinate Esters

Materials:

  • 2-Halonicotinate ester (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or DMF, with 10-20% water)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halonicotinate ester, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Reaction: Synthesis of 2-(Alkynyl)-nicotinate Esters

Materials:

  • 2-Halonicotinate ester (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halonicotinate ester, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, terminal alkyne, and base via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Reaction: Synthesis of 2-(Amino)-nicotinate Esters

Materials:

  • 2-Halonicotinate ester (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-6 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Add the 2-halonicotinate ester and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Decision-Making Process

To further aid in the practical application of this information, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a decision-making process for selecting a starting material.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Spectroscopic Validation A 1. Weigh Starting Materials (this compound, Coupling Partner, Catalyst, Base) B 2. Assemble Reaction under Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Quench Reaction & Aqueous Work-up D->E F 6. Dry Organic Layer & Evaporate Solvent E->F G 7. Purify by Column Chromatography F->G H 8. 1H & 13C NMR Spectroscopy G->H I 9. IR Spectroscopy G->I J 10. Mass Spectrometry (HRMS) G->J K 11. Data Analysis & Structure Confirmation H->K I->K J->K

Caption: General workflow for the synthesis and spectroscopic validation of a cross-coupling product.

decision_tree start Project Goal: Synthesize 2-Substituted Nicotinic Acid Derivative cost Is cost a primary constraint? start->cost hydrolysis Are harsh ester hydrolysis conditions acceptable? cost->hydrolysis No methyl Choose Methyl 2-chloronicotinate cost->methyl Yes reactivity Is higher reactivity/ milder coupling desired? hydrolysis->reactivity No hydrolysis->methyl Yes reactivity->methyl No tert_butyl Choose Tert-butyl 2-chloronicotinate reactivity->tert_butyl Yes

Caption: Decision tree for selecting between Tert-butyl and Methyl 2-chloronicotinate.

References

A Comparative Guide to Pyridine Synthesis: Exploring Alternatives to Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyridine-based compounds, the choice of building blocks is a critical determinant of efficiency, cost, and molecular diversity. While functionalized pyridines like Tert-butyl 2-chloronicotinate offer a direct route for modification through cross-coupling reactions, a diverse array of de novo synthesis strategies provides powerful alternatives for constructing the pyridine core with desired substitutions. This guide offers an objective comparison of prominent alternative building blocks and synthetic methodologies, supported by experimental data and detailed protocols.

Classical Condensation Reactions

Condensation reactions represent some of the most established and versatile methods for pyridine synthesis, often utilizing simple, acyclic precursors.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the pyridine.[1][2][3]

Quantitative Data Comparison: Hantzsch Pyridine Synthesis

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-TSA / Ultrasonic, aq. SDS96[1]
FormaldehydeEthyl acetoacetateAmmonium acetateFerric chlorideHigh[1]
Various AromaticEthyl acetoacetateAmmonium acetateMicrowave, solvent-free>90[4]

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

  • For aromatization, dissolve the dihydropyridine in a suitable solvent and treat with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).

Reaction Pathway: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + Ketoester (Knoevenagel) Ketoester1 β-Ketoester Enamine Enamine Ketoester1->Enamine + Ammonia Ketoester2 β-Ketoester Ammonia Ammonia Michael_Adduct Michael Adduct Enamine->Michael_Adduct + α,β-Unsaturated Carbonyl (Michael Addition) Unsaturated_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[5][6][7] This method is particularly useful for preparing unsymmetrically substituted pyridines.

Quantitative Data Comparison: Bohlmann-Rahtz Pyridine Synthesis

EnamineEthynylketoneCatalyst/ConditionsYield (%)Reference
Ethyl 3-aminocrotonate1-Phenyl-2-propyn-1-oneEtOH-AcOH (5:1), 120 °C (Flow)86[8]
VariousVariousToluene-AcOH, RefluxGood to Excellent[6]
In situ from 1,3-dicarbonyl & NH3VariousEtOH, RefluxGood[5]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [8]

  • Prepare a stock solution of the ethynylketone (1.0 eq) and the enamine (1.3 eq) in a 5:1 mixture of ethanol and acetic acid.

  • For a flow synthesis, pump the solution through a heated reactor (e.g., 120 °C). For a batch synthesis, heat the solution under reflux.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude pyridine.

  • Purify the product by column chromatography.

Reaction Pathway: Bohlmann-Rahtz Pyridine Synthesis

Bohlmann_Rahtz_Synthesis cluster_start Starting Materials Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Michael Addition Ethynylketone Ethynylketone Ethynylketone->Aminodiene Pyridine Trisubstituted Pyridine Aminodiene->Pyridine Heat (Cyclodehydration)

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6][9][10]

Quantitative Data Comparison: Kröhnke Pyridine Synthesis

α-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylConditionsYield (%)Reference
N-Phenacylpyridinium bromideChalconeNH₄OAc, Glacial Acetic Acid90[10]
VariousVariousNH₄OAc, Methanol or Acetic AcidHigh[9]
In situ from Acetophenone & Aldehyde-NH₄OAc, Solvent-free, 120-140 °CGood[10]

Experimental Protocol: One-Pot Kröhnke-type Synthesis of 2,4,6-Triphenylpyridine [10]

  • In a flask, thoroughly mix acetophenone (2.0 eq), benzaldehyde (1.0 eq), and an excess of ammonium acetate.

  • Heat the solvent-free mixture to 120-140 °C for 2-4 hours. The mixture will melt and then solidify.

  • Allow the reaction to cool to room temperature.

  • Treat the solid residue with water and break it up.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Reaction Pathway: Kröhnke Pyridine Synthesis

Krohnke_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates Pyridinium_Salt α-Pyridinium Methyl Ketone Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Deprotonation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct 1,5-Dicarbonyl Intermediate Unsaturated_Carbonyl->Michael_Adduct Ammonium_Acetate Ammonium Acetate Dihydropyridine Dihydropyridine Intermediate Ammonium_Acetate->Dihydropyridine Ylide->Michael_Adduct Michael Addition Michael_Adduct->Dihydropyridine + NH₃, Cyclization Pyridine Substituted Pyridine Dihydropyridine->Pyridine Dehydration & Aromatization

Caption: Mechanism of the Kröhnke Pyridine Synthesis.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and often convergent approach to the pyridine ring system, forming multiple carbon-carbon and carbon-nitrogen bonds in a single step.

[2+2+2] Cycloaddition of Alkynes and Nitriles

Transition-metal catalysis enables the [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule to form a substituted pyridine. This method is highly atom-economical and can provide access to a wide range of substitution patterns.[11]

Quantitative Data Comparison: [2+2+2] Cycloaddition for Pyridine Synthesis

| Alkyne 1 | Alkyne 2 | Nitrile | Catalyst | Yield (%) | Reference | |---|---|---|---|---| | Diyne | - | Acetonitrile | [CpFe(naphth)][PF₆] | High |[12] | | Various | Various | Various | Co, Rh, Ru, Fe, Ni | Variable |[13] | | Terminal Alkynes | Alkyne-bearing malononitrile | - | Co-complex | Good to Excellent |[14] |

Experimental Protocol: Iron-Catalyzed [2+2+2] Cycloaddition [12]

  • In a microwave vial, combine the diyne (1.0 eq), [CpFe(naphth)][PF₆] (10 mol%), and Et₃NBnCl (10 mol%).

  • Add the nitrile (e.g., acetonitrile, 40 eq) as the solvent.

  • Seal the vial and subject it to microwave irradiation (e.g., 15 minutes at 120 °C).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the substituted pyridine.

Catalytic Cycle: Transition-Metal-Catalyzed [2+2+2] Cycloaddition

CCCycloaddition Catalyst M(L)n Metallacycle1 Metallacyclopentadiene Catalyst->Metallacycle1 + 2 Alkyne Metallacycle2 Aza-metallacycloheptatriene Metallacycle1->Metallacycle2 + Nitrile Pyridine_Complex Pyridine-Metal Complex Metallacycle2->Pyridine_Complex Reductive Elimination Pyridine_Complex->Catalyst - Pyridine

Caption: General catalytic cycle for [2+2+2] cycloaddition.

Inverse-Electron-Demand Diels-Alder Reaction

In this type of [4+2] cycloaddition, an electron-poor diene (often an azadiene like a 1,2,4-triazine) reacts with an electron-rich dienophile (e.g., an enamine or ynamine). The initial cycloadduct often extrudes a small molecule (like N₂) to afford the aromatic pyridine ring.[15][16][17]

Quantitative Data Comparison: Inverse-Electron-Demand Diels-Alder

DieneDienophileConditionsYield (%)Reference
1,2,4,5-TetrazineEnamineRoom TemperatureExcellent[16]
1,2,4-TriazineYnamineHeatGood[15]
Pyrimidine Alkynes-Toluene, Flow, SuperheatedGood[18]

Experimental Protocol: Synthesis of a Pyridine via Inverse-Electron-Demand Diels-Alder [16]

  • Dissolve the electron-deficient diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) in a suitable solvent.

  • Add the electron-rich dienophile (e.g., an enol ether) at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction often proceeds with a color change as the highly colored diene is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the substituted pyridine.

Reaction Pathway: Inverse-Electron-Demand Aza-Diels-Alder

IEDDA cluster_start Starting Materials Azadiene Electron-Poor Azadiene Cycloadduct Bicyclic Intermediate Azadiene->Cycloadduct [4+2] Cycloaddition Dienophile Electron-Rich Dienophile Dienophile->Cycloadduct Pyridine Substituted Pyridine Cycloadduct->Pyridine Retro-Diels-Alder (e.g., -N₂)

Caption: Mechanism of Inverse-Electron-Demand Aza-Diels-Alder.

Functionalization of Pre-formed Pyridine Rings

An alternative to de novo synthesis is the functionalization of a simple, readily available pyridine ring. This approach is conceptually similar to using this compound but employs different activation strategies.

Directed ortho-Metalation (DoM) of 2-Chloropyridine

The chlorine atom in 2-chloropyridine can act as a directed metalation group, allowing for regioselective deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be trapped with various electrophiles to introduce functionality at the 3-position. The 2-chloro substituent can subsequently be replaced via nucleophilic aromatic substitution or removed.[19][20][21]

Quantitative Data Comparison: Directed ortho-Metalation of 2-Chloropyridine

ElectrophileProductYield (%)Reference
Trimethylsilyl chloride2-Chloro-3-(trimethylsilyl)pyridineGood to Excellent[22]
Aldehydes/Ketones2-Chloro-3-(hydroxyalkyl)pyridinesGood to Excellent[21]
N,N-Dimethylformamide2-ChloronicotinaldehydeGood[19]

Experimental Protocol: Directed ortho-Metalation of 2-Chloropyridine [21]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise to generate LDA.

  • Add 2-chloropyridine (1.0 eq) dropwise to the LDA solution at -78 °C and stir for the specified time to allow for metalation.

  • Add the desired electrophile (1.2 eq) at -78 °C and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

DoM_Workflow Start Start: 2-Chloropyridine Metalation Add LDA in THF at -78 °C Start->Metalation Electrophile_Addition Add Electrophile (E+) at -78 °C Metalation->Electrophile_Addition Quench Quench with aq. NH₄Cl Electrophile_Addition->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Chloro-3-substituted Pyridine Purification->Product

References

A Comparative Guide to Tert-butyl 2-chloronicotinate and Other Nicotinic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of tert-butyl 2-chloronicotinate with other common nicotinic acid esters, namely methyl 2-chloronicotinate and ethyl 2-chloronicotinate. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable building block for their synthetic and medicinal chemistry needs. This comparison focuses on physicochemical properties, reactivity in common chemical transformations, and their relevance in drug discovery.

Physicochemical Properties: A Comparative Overview

The choice of an ester group can significantly influence the physical and chemical properties of a molecule, affecting its solubility, stability, and handling characteristics. The following table summarizes the key physicochemical properties of this compound, methyl 2-chloronicotinate, and ethyl 2-chloronicotinate.

PropertyThis compoundMethyl 2-chloronicotinateEthyl 2-chloronicotinate
CAS Number 232951-83-6[1]40134-18-7[2][3]1452-94-4[4]
Molecular Formula C₁₀H₁₂ClNO₂C₇H₆ClNO₂[2]C₈H₈ClNO₂[4]
Molecular Weight 213.66 g/mol 171.58 g/mol [2]185.61 g/mol [4]
Appearance Not specified; likely a liquid or low-melting solidColorless to light yellow to light orange clear liquid[2]Colorless to light yellow to light orange clear liquid[4]
Boiling Point Not available70 °C / 0.1 mmHg[2][5]78 °C / 0.1 mmHg[4][6]
Melting Point Not availableNot availableNot available
Density Not available1.32 g/cm³[2][5]1.25 g/cm³[4]
Solubility Good solubility in organic solvents of intermediate to low polarity.[7]Good solubility and stability.[2]Insoluble in water.[8][9]

Reactivity and Performance in Chemical Synthesis

The 2-chloro-3-pyridinecarboxylate scaffold is a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic molecules through cross-coupling and nucleophilic substitution reactions. The nature of the ester group (tert-butyl, methyl, or ethyl) can influence the reactivity of the molecule and the outcome of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 2-chloronicotinate esters, it is frequently used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.

Hypothetical Comparative Yields in a Generic Suzuki-Miyaura Reaction:

EsterHypothetical Yield (%)Rationale
Methyl 2-chloronicotinate85-95Less steric hindrance, allowing for efficient catalytic turnover.
Ethyl 2-chloronicotinate80-90Slightly more sterically hindered than the methyl ester, but generally exhibits high reactivity.
This compound70-85Increased steric bulk around the reaction center may lead to slightly lower yields or require more optimized reaction conditions (e.g., bulkier phosphine ligands).

Note: These are hypothetical yields intended for illustrative purposes and actual results may vary depending on the specific reaction conditions and substrates.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is widely used to introduce a variety of functional groups, such as amines, alkoxides, and thiolates.

The electronic effect of the ester group plays a crucial role in the SNAr reaction. A more electron-withdrawing ester group will enhance the electrophilicity of the carbon atom attached to the chlorine, thereby accelerating the rate of nucleophilic attack. The order of electron-withdrawing ability for the alkyl groups is generally methyl > ethyl > tert-butyl. Consequently, methyl 2-chloronicotinate would be expected to be the most reactive towards nucleophilic substitution, followed by the ethyl and then the tert-butyl ester.

Stability and Handling

The stability of the ester group is an important consideration, particularly in multi-step syntheses where the molecule may be exposed to various acidic or basic conditions.

  • Methyl and Ethyl Esters: These esters are relatively stable under neutral and mildly acidic or basic conditions. However, they can be hydrolyzed to the corresponding carboxylic acid under stronger acidic or basic conditions.

  • Tert-butyl Ester: The tert-butyl ester is known for its stability under a wide range of conditions, including basic and nucleophilic environments.[10] It is, however, readily cleaved under acidic conditions to release the carboxylic acid and isobutylene.[10] This orthogonal stability makes the tert-butyl ester a valuable protecting group for the carboxylic acid functionality.

Relevance in Drug Discovery and Development

Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors (GPCRs), particularly the nicotinic acid receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂).[9] Activation of this receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the release of free fatty acids into the bloodstream. This mechanism is central to the lipid-lowering effects of nicotinic acid.

The ability to modify the nicotinic acid scaffold using reactions like Suzuki coupling and nucleophilic substitution on 2-chloronicotinate esters is of great interest to medicinal chemists. These modifications allow for the synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The choice of the ester group can influence not only the synthetic route but also the prodrug potential and metabolic stability of the final compound.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling of 2-Chloronicotinate Esters

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloronicotinate ester with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Chloronicotinate ester (tert-butyl, methyl, or ethyl) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add the 2-chloronicotinate ester, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of a 2-chloronicotinate ester with an amine nucleophile.

Materials:

  • 2-Chloronicotinate ester (tert-butyl, methyl, or ethyl) (1.0 eq)

  • Amine (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve the 2-chloronicotinate ester in the anhydrous solvent in a round-bottom flask.

  • Add the amine and, if necessary, the base.

  • Heat the reaction mixture to an appropriate temperature (typically ranging from 80 °C to 150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

GPR109A_Signaling_Pathway GPR109A Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic Acid Nicotinic Acid GPR109A GPR109A (HCA2) Nicotinic Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Release Inhibition of FFA release leads to reduced triglyceride synthesis in the liver. Inhibition of FFA release leads to reduced triglyceride synthesis in the liver.

Caption: GPR109A Signaling Pathway in Adipocytes.

suzuki_coupling_workflow Suzuki-Miyaura Coupling Workflow start Start reagents Combine Reactants: 2-Chloronicotinate Ester Arylboronic Acid Pd Catalyst & Ligand Base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Dry, Concentrate, & Purify workup->purification product Pure Product purification->product

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2-chloronicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-chloronicotinate, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Disposal Procedures

Hazard Profile:

This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information. Key hazards include:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

When handling this compound, always wear appropriate personal protective equipment:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Spill Cleanup:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Absorb and Collect: Carefully absorb the spilled material.

  • Package for Disposal: Place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.

Waste Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.

Step-by-Step Disposal:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Store the waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name and hazard symbols.

  • Storage: Keep the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Adhere to all local, state, and federal regulations.

Hazard and Disposal Summary

ParameterInformationCitation
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.
Disposal Method Dispose of in accordance with local regulations. Waste is classified as hazardous.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal Workflow

start Start: this compound Waste Generated ppe Ensure appropriate PPE is worn: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate waste from other streams start->segregate spill Spill Occurs start->spill container Place in a labeled, sealed, non-reactive container segregate->container storage Store in a designated hazardous waste accumulation area container->storage disposal_company Arrange for pickup by a licensed hazardous waste disposal company storage->disposal_company end End: Proper Disposal Complete disposal_company->end spill->segregate No spill_procedure Follow Spill Cleanup Procedure: 1. Evacuate and ventilate 2. Contain with inert absorbent 3. Collect and package for disposal 4. Decontaminate area spill->spill_procedure Yes spill_procedure->container

Caption: Decision workflow for the proper disposal of this compound.

Potential Chemical Pre-treatment for Hazard Reduction

For laboratories with the appropriate expertise and equipment, chemical pre-treatment can be considered to reduce the hazardous nature of this compound before final disposal. These procedures should only be performed by qualified chemists in a controlled environment, such as a fume hood.

Experimental Protocol: Alkaline Hydrolysis

This procedure aims to hydrolyze the ester functional group, a key step in degrading the molecule.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • pH paper or pH meter

Methodology:

  • Place the this compound waste into a round-bottom flask equipped with a stir bar.

  • Slowly add an excess of 2M sodium hydroxide solution to the flask while stirring.

  • Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 80-100 °C) for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature.

  • Neutralize the resulting solution by carefully adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • The neutralized solution should then be collected and disposed of as hazardous aqueous waste through a licensed disposal company.

Disclaimer: This experimental protocol is provided for informational purposes only. It is the user's responsibility to validate and adapt this procedure for their specific needs and to ensure all safety precautions are taken. The final waste product must still be disposed of in accordance with all applicable regulations.

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 2-chloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Tert-butyl 2-chloronicotinate in a laboratory setting. Adherence to these guidelines is paramount for the protection of researchers and the integrity of scientific work. This document provides detailed, step-by-step procedures for the use, storage, and disposal of this compound, ensuring a safe and compliant laboratory environment.

For the safe handling of this compound, a specific array of personal protective equipment (PPE) is mandatory. This equipment is designed to minimize exposure and mitigate potential hazards.

Personal Protective Equipment (PPE)SpecificationRationale
Respiratory Protection Dust respirator or a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][2]To prevent inhalation of dust or aerosols.
Hand Protection Protective, impervious gloves.[1][3]To avoid skin contact.
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[1][2][3]To protect eyes from splashes or dust.
Skin and Body Protection Protective, flame-retardant, and impervious clothing; protective boots if necessary.[1][2]To prevent skin exposure and protect from potential chemical splashes.

Operational Workflow for Handling this compound

A systematic approach to handling this compound, from receiving the compound to its final disposal, is crucial for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps and associated safety measures.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Container inspect Inspect for Damage receipt->inspect storage Store in a Cool, Dark, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe Prepare for Use weigh Weigh in a Ventilated Enclosure ppe->weigh reaction Perform Experiment in a Fume Hood weigh->reaction decontaminate Decontaminate Glassware reaction->decontaminate Post-Experiment waste Collect Waste in a Labeled, Sealed Container decontaminate->waste dispose Dispose via Licensed Waste Disposal Service waste->dispose

A step-by-step guide for the safe handling of this compound.

Detailed Experimental Protocols

Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage.[1] Store the tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]

Handling and Use: Before handling, ensure that a safety shower and eye bath are readily accessible.[1] Always wear the personal protective equipment detailed in the table above.[1][2][3] When weighing or transferring the solid, do so in a chemical fume hood or a ventilated enclosure to avoid the dispersion of dust.[1] All experimental procedures should be carried out within a fume hood.[4] Wash hands and face thoroughly after handling.[1]

Accidental Release Measures: In case of a spill, keep unnecessary personnel away from the area.[1] Use personal protective equipment during cleanup.[1] Sweep the spilled solid into an airtight container, being careful not to create dust.[1] The collected material should be promptly disposed of according to regulations.[1] Prevent the product from entering drains.[1]

First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If they feel unwell, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area gently with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth and seek medical advice if the person feels unwell.[1]

Disposal Plan: All waste material containing this compound must be disposed of in accordance with local, state, and federal regulations.[3] This should be done through a licensed professional waste disposal service. Do not dispose of the chemical with household garbage. Empty containers should be treated as unused product and disposed of accordingly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-chloronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.